Product packaging for Citreorosein(Cat. No.:CAS No. 481-73-2)

Citreorosein

カタログ番号: B013863
CAS番号: 481-73-2
分子量: 286.24 g/mol
InChIキー: YQHZABGPIPECSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Citreorosein is a trihydroxyanthraquinone.
This compound has been reported in Hamigera avellanea, Talaromyces islandicus, and other organisms with data available.
an estrogenic compound isolated from Polygonum cuspidatum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B013863 Citreorosein CAS No. 481-73-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZABGPIPECSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197420
Record name omega-Hydroxyemodin
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-73-2
Record name Citreorosein
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name omega-Hydroxyemodin
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Record name omega-Hydroxyemodin
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Record name .OMEGA.-HYDROXYEMODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 °C
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Citreorosein: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein, also known as ω-hydroxyemodin, is a naturally occurring anthraquinone derivative that has garnered significant interest within the scientific community. As a polyketide, it is biosynthesized by a variety of organisms, primarily fungi, and exhibits a range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Natural Sources of this compound

This compound has been isolated from a diverse array of natural sources, with fungi being the most prominent producers. Various species within the genera Penicillium and Talaromyces are known to synthesize this compound. Additionally, it has been identified in certain lichens and plants. A summary of notable natural sources is provided in the table below.

KingdomPhylum/DivisionGenus/SpeciesCommon Name/Description
FungiAscomycotaPenicillium spp.A widespread genus of molds.
AscomycotaPenicillium citrinumA species of fungus used in the production of some cheeses and organic acids.
AscomycotaPenicillium oxalicumA soil-borne fungus.[1]
AscomycotaPenicillium silybiAn endophytic fungus with high this compound production capacity.
AscomycotaTalaromyces spp.A genus of fungi that are the teleomorphs of Penicillium.[2]
AscomycotaTalaromyces islandicusA foodborne mold.[3]
AscomycotaHamigera avellaneaA species of fungus.[3]
AscomycotaGliocladium sp.A lichen-derived fungus.[4]
PlantaeTracheophytaPolygoni cuspidati radixThe root of Japanese knotweed.[5]
Lichen-Xanthoria parietinaA common foliose lichen.[6]

Isolation and Purification of this compound from Fungal Cultures

The isolation and purification of this compound from fungal cultures typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. Below is a detailed experimental protocol adapted from methodologies reported for the isolation of pigments from Penicillium species known to produce this compound.

Experimental Protocol: Isolation of this compound from Penicillium

1. Fungal Cultivation and Extraction:

  • Cultivation: Penicillium species are typically cultivated on a suitable solid or liquid medium, such as Yeast Extract Sucrose (YES) agar or broth, for a period of 14 days at 25°C in the dark.

  • Extraction of Mycelia and Agar: Agar plugs (approximately 1 g) containing fungal mycelium are transferred to a screw-cap vial. An extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1 v/v/v, 3 mL) is added.

  • Sonication and Centrifugation: The mixture is subjected to vigorous vortexing and sonication to ensure efficient extraction. Following extraction, the mixture is centrifuged to pellet the fungal biomass and agar debris.

  • Filtration: The resulting supernatant is filtered through a 0.2 µm syringe filter to remove any remaining particulate matter.

2. Chromatographic Purification:

  • Reversed-Phase Flash Chromatography: The filtered extract is concentrated under reduced pressure and then subjected to reversed-phase flash chromatography. A C18-functionalized silica gel column is commonly used. The separation is achieved using a gradient elution system of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be a linear increase from 10% to 95% B over 30 minutes. Fractions are collected based on the UV-Vis absorption profile (monitoring at approximately 280 nm and 450 nm).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the flash chromatography step are pooled, concentrated, and further purified by preparative HPLC.

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is typically employed.

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol or acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. For example, a mobile phase of methanol/0.1% aqueous acetic acid (70:30, v/v) can be effective.

    • Flow Rate: A flow rate of 2-5 mL/min is generally used for preparative separations.

    • Detection: Detection is performed using a UV-Vis detector at the characteristic absorption maxima of this compound.

    • Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.

3. Purity Assessment:

  • The purity of the isolated this compound is assessed by analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is closely linked to that of the well-characterized anthraquinone, emodin. The biosynthetic pathway initiates with the condensation of acetyl-CoA and multiple units of malonyl-CoA by a non-reducing polyketide synthase (NR-PKS) to form a poly-β-ketone intermediate. This intermediate undergoes a series of cyclization and aromatization reactions to yield emodin anthrone, which is then oxidized to emodin. The final step in the biosynthesis of this compound is the hydroxylation of the methyl group of emodin.

Proposed Biosynthetic Pathway of this compound

Citreorosein_Biosynthesis acetyl_coa Acetyl-CoA pks Non-reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa 7x Malonyl-CoA malonyl_coa->pks polyketide Poly-β-ketone Intermediate pks->polyketide Condensation cyclization Cyclization & Aromatization polyketide->cyclization emodin_anthrone Emodin Anthrone cyclization->emodin_anthrone oxidation Oxidation emodin_anthrone->oxidation emodin Emodin oxidation->emodin hydroxylation Hydroxylation (Cytochrome P450 monooxygenase) emodin->hydroxylation This compound This compound (ω-Hydroxyemodin) hydroxylation->this compound

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal culture.

Isolation_Workflow start Fungal Culture (e.g., Penicillium sp.) extraction Solvent Extraction (Acetonitrile/Water/Acetic Acid) start->extraction centrifugation Centrifugation & Filtration extraction->centrifugation crude_extract Crude Fungal Extract centrifugation->crude_extract flash_chrom Reversed-Phase Flash Chromatography crude_extract->flash_chrom fractions Enriched Fractions flash_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (HPLC, MS, NMR) pure_compound->analysis

Caption: General experimental workflow for the isolation and purification of this compound.

Quantitative Data

Specific quantitative yields of this compound from natural sources are not extensively reported in the available literature. However, qualitative reports suggest that certain fungal strains, such as Penicillium silybi, have a significantly higher production capacity compared to other species. Further quantitative studies are required to establish a comprehensive dataset of this compound yields from various natural producers.

Conclusion

This compound remains a compound of significant scientific interest due to its biological activities and its presence in a variety of natural sources. This technical guide has provided a comprehensive overview of its origins, detailed protocols for its isolation, and a proposed biosynthetic pathway. The methodologies and information presented here are intended to facilitate further research into this intriguing natural product, from its basic biology to its potential applications in medicine and biotechnology. The continued exploration of fungal biodiversity, coupled with advanced analytical and molecular biology techniques, will undoubtedly lead to a deeper understanding of this compound and other valuable secondary metabolites.

References

The Biosynthesis of Citreorosein in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein is a naturally occurring anthraquinone, a class of polyketide secondary metabolites produced by various fungal species, including members of the Penicillium and Aspergillus genera. As with many fungal polyketides, this compound and its structural relatives exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of the biosynthesis of the closely related and well-studied "emodin family" of fungal natural products. The guide details the key enzymatic steps, the genetic basis for the pathway, and provides generalized experimental protocols for researchers seeking to investigate this and similar biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for emodin-type anthraquinones, which originates from primary metabolism and involves a core non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes. The pathway can be divided into two main stages: the formation of the emodin core structure and the subsequent tailoring of emodin to yield this compound.

Stage 1: Formation of the Emodin Core

The initial steps of the pathway involve the synthesis of an octaketide chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units, catalyzed by an iterative type I non-reducing polyketide synthase (nrPKS). This polyketide chain then undergoes a series of cyclization and aromatization reactions to form the key intermediate, emodin. The key steps are:

  • Polyketide Chain Assembly: An nrPKS enzyme iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to produce a linear octaketide intermediate. Fungal nrPKSs are large, multidomain enzymes that contain all the necessary catalytic domains for this process.

  • Cyclization and Aromatization: The highly reactive octaketide chain is regiospecifically folded and undergoes a series of intramolecular aldol condensations to form a polycyclic aromatic scaffold. This process is often guided by a product template (PT) domain within the nrPKS.

  • Formation of Endocrocin: The cyclized intermediate is released from the PKS, often with the assistance of a dedicated thioesterase (TE) or a metallo-β-lactamase type thioesterase (MβL-TE), to form endocrocin, a common precursor in the emodin family.

  • Decarboxylation to Emodin: Endocrocin is then decarboxylated by a specific decarboxylase enzyme to yield emodin, the central precursor for this compound and a wide array of other fungal anthraquinones[1][2].

The genes encoding the nrPKS and the initial tailoring enzymes are typically found together in a biosynthetic gene cluster (BGC). A well-characterized example is the monodictyphenone (mdp) gene cluster in Aspergillus nidulans, which is responsible for the production of emodin and its derivatives[3][4].

Stage 2: Tailoring of Emodin to this compound

The conversion of emodin to this compound requires two specific enzymatic modifications:

  • ω-Hydroxylation: The methyl group at position 6 of the emodin core is hydroxylated to a primary alcohol. This reaction is characteristic of cytochrome P450 monooxygenases, which are common tailoring enzymes in fungal secondary metabolism[5]. This hydroxylation results in the formation of ω-hydroxyemodin.

  • O-Methylation: The newly introduced primary hydroxyl group of ω-hydroxyemodin is then methylated. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. The methylation of the ω-hydroxyl group yields the final product, this compound.

The genes for these tailoring enzymes are often located within or adjacent to the core PKS gene cluster.

Genes and Enzymes in the Proposed this compound Biosynthesis Pathway

While a specific BGC for this compound has not been definitively characterized, based on homologous pathways like the mdp cluster in A. nidulans, we can propose the key genes and enzymes involved.

Gene (Hypothetical) Enzyme Function Substrate Product
ctrANon-reducing Polyketide Synthase (nrPKS)Iterative condensation of acetyl-CoA and malonyl-CoAAcetyl-CoA, Malonyl-CoAOctaketide intermediate
ctrBMetallo-β-lactamase type Thioesterase (MβL-TE)Release of the polyketide chain from the PKSPKS-bound octaketideEndocrocin anthrone
ctrCDecarboxylaseRemoval of a carboxyl groupEndocrocinEmodin
ctrDCytochrome P450 Monooxygenaseω-hydroxylation of the methyl groupEmodinω-Hydroxyemodin
ctrEO-MethyltransferaseMethylation of the primary alcoholω-HydroxyemodinThis compound
ctrFTranscriptional RegulatorRegulation of gene expression in the cluster--
ctrGTransporterEfflux of this compound from the cellThis compound-

Quantitative Data

To date, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. For researchers investigating this pathway, the following quantitative parameters would be of significant interest:

Parameter Description Experimental Method
Enzyme Kinetics (Km, Vmax, kcat) Kinetic parameters for the tailoring enzymes (CtrD and CtrE) to understand their substrate specificity and catalytic efficiency.In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations.
Metabolite Concentrations Quantification of emodin, ω-hydroxyemodin, and this compound in fungal cultures under different growth conditions.HPLC-MS/MS or UPLC-QToF-MS with authenticated standards.
Gene Expression Levels Relative or absolute quantification of the transcripts of the ctr genes to study the regulation of the biosynthetic pathway.Quantitative reverse transcription PCR (qRT-PCR) or RNA-Seq.

Experimental Protocols

The following are generalized protocols for key experiments that would be instrumental in the elucidation and characterization of the this compound biosynthetic pathway.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify the BGC responsible for this compound production in a target fungus.

Methodology:

  • Genome Sequencing: Obtain the whole-genome sequence of a known this compound-producing fungal strain.

  • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH or FungiDB to mine the genome for putative secondary metabolite BGCs. Search for clusters containing a non-reducing polyketide synthase (nrPKS) gene with homology to known emodin-producing PKSs.

  • Gene Knockout: To confirm the function of a candidate BGC, generate a targeted knockout of the core PKS gene using CRISPR-Cas9 or homologous recombination.

  • Metabolite Profiling: Analyze the metabolite profile of the wild-type and the PKS knockout mutant strains using HPLC-MS/MS. The absence of this compound and its precursors in the mutant strain would confirm the involvement of the BGC.

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the this compound biosynthesis pathway in a model fungal host, such as Aspergillus nidulans or Aspergillus oryzae.

Methodology:

  • Gene Amplification: Amplify the identified PKS gene and the necessary tailoring enzyme genes from the genomic DNA of the producer strain.

  • Vector Construction: Clone the amplified genes into suitable fungal expression vectors, placing them under the control of an inducible promoter (e.g., alcA promoter).

  • Fungal Transformation: Transform the expression vectors into a suitable fungal host strain. Protoplast-mediated transformation is a commonly used method.

  • Expression and Analysis: Induce the expression of the heterologous genes and analyze the culture extracts for the production of this compound and its intermediates by HPLC-MS/MS. By expressing different combinations of genes, the function of each enzyme can be elucidated[3][6].

In Vitro Enzyme Assays

Objective: To biochemically characterize the tailoring enzymes (hydroxylase and methyltransferase).

Methodology:

  • Recombinant Protein Expression and Purification: Clone the coding sequences of the putative cytochrome P450 monooxygenase and O-methyltransferase into an E. coli expression vector. Express and purify the recombinant proteins. For P450s, co-expression with a cytochrome P450 reductase may be necessary.

  • Enzyme Assay:

    • Hydroxylase Assay: Incubate the purified cytochrome P450 enzyme with its redox partner, the substrate (emodin), and the cofactor (NADPH).

    • Methyltransferase Assay: Incubate the purified O-methyltransferase with the substrate (ω-hydroxyemodin) and the methyl donor (S-adenosyl-L-methionine).

  • Product Analysis: Quench the reactions and analyze the products by HPLC-MS/MS to confirm the enzymatic activity and to determine kinetic parameters.

Quantitative Analysis of Metabolites by HPLC-MS/MS

Objective: To quantify the production of this compound and its precursors in fungal cultures.

Methodology:

  • Sample Preparation: Grow the fungal strain under defined conditions. Extract the secondary metabolites from the mycelium and the culture broth using an appropriate organic solvent (e.g., ethyl acetate).

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Separate the metabolites on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • Quantification: Generate a standard curve using authenticated standards of this compound, emodin, and ω-hydroxyemodin to determine the concentrations of these compounds in the samples.

Visualizations

This compound Biosynthesis Pathway cluster_primary_metabolism Primary Metabolism cluster_core_biosynthesis Core Anthraquinone Biosynthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Octaketide Octaketide Acetyl-CoA->Octaketide Malonyl-CoA Malonyl-CoA Malonyl-CoA->Octaketide x7 Endocrocin Endocrocin Octaketide->Endocrocin nrPKS (ctrA) MβL-TE (ctrB) Emodin Emodin Endocrocin->Emodin Decarboxylase (ctrC) omega-Hydroxyemodin omega-Hydroxyemodin Emodin->omega-Hydroxyemodin Cytochrome P450 Monooxygenase (ctrD) This compound This compound omega-Hydroxyemodin->this compound O-Methyltransferase (ctrE)

Caption: Proposed biosynthesis pathway of this compound in fungi.

Experimental Workflow for BGC Characterization Genome_Sequencing Genome Sequencing of Producer Fungus Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics Gene_Knockout Targeted Gene Knockout of Candidate PKS Bioinformatics->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC in Host Bioinformatics->Heterologous_Expression Metabolite_Profiling Metabolite Profiling (HPLC-MS/MS) Gene_Knockout->Metabolite_Profiling Structure_Elucidation Structure Elucidation of Novel Compounds Metabolite_Profiling->Structure_Elucidation Heterologous_Expression->Metabolite_Profiling

Caption: Experimental workflow for biosynthetic gene cluster characterization.

References

The Antibacterial Enigma of Citreorosein: A Technical Review of Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Bactericidal Potential of the Anthraquinone Citreorosein, Extrapolated from Class-Wide Mechanistic Insights

[City, State] – [Date] – While direct, in-depth research into the specific antibacterial mechanism of action for the anthraquinone this compound remains limited, a comprehensive analysis of its chemical class provides a strong foundation for predicting its potential bactericidal activities. This technical guide synthesizes the current understanding of anthraquinone antibacterial mechanisms to construct a probable model for this compound's interaction with bacterial cells, aimed at researchers, scientists, and drug development professionals.

This compound, a naturally occurring anthraquinone, belongs to a class of compounds known for their diverse biological activities.[1] While much of the research on this compound itself has focused on its anti-inflammatory properties in mammalian cells, the broader family of anthraquinones has been a subject of interest for their antimicrobial potential.[2] This guide will, therefore, extrapolate from the known antibacterial mechanisms of related anthraquinones to hypothesize the pathways through which this compound may exert its effects.

General Mechanisms of Action for Anthraquinones in Bacteria

The antibacterial activity of anthraquinones is generally attributed to a multi-targeted approach, a characteristic that is advantageous in overcoming bacterial resistance. The primary mechanisms identified for this class of compounds include:

  • Inhibition of Biofilm Formation: Anthraquinones have been shown to interfere with the formation of biofilms, which are critical for bacterial colonization and resistance to antibiotics.[3][4]

  • Cell Wall and Membrane Disruption: These compounds can compromise the integrity of the bacterial cell wall and cytoplasmic membrane, leading to leakage of cellular contents and cell death.[3][4]

  • Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA and inhibit enzymes essential for DNA replication and transcription, such as DNA gyrase and topoisomerase.[3] They can also interfere with ribosome function, thereby halting protein synthesis.

  • Blockade of Energy Metabolism: Interference with the bacterial electron transport chain is another key mechanism, leading to a depletion of cellular energy.[5]

  • Inhibition of Key Bacterial Enzymes: Specific enzymes in essential metabolic pathways can be targeted. For instance, emodin, an anthraquinone structurally similar to this compound, has been found to inhibit β-hydroxyacyl-ACP dehydratase in Helicobacter pylori.[3]

Hypothetical Mechanism of Action for this compound

Based on the established activities of its chemical class, a hypothetical mechanism of action for this compound in bacteria can be proposed. It is likely that this compound employs a combination of the above-mentioned strategies to exert its antibacterial effect. The presence of hydroxyl and hydroxymethyl groups on the anthraquinone core of this compound likely influences its polarity and, consequently, its ability to interact with and penetrate bacterial cell structures.[1]

Table 1: Potential Antibacterial Mechanisms of this compound (Hypothesized based on Anthraquinone Class)

Mechanism of ActionPotential Molecular Target(s) in BacteriaExpected Outcome
Cell Envelope Disruption Peptidoglycan, Lipopolysaccharides, PhospholipidsIncreased membrane permeability, loss of cellular contents, cell lysis.
Inhibition of DNA Synthesis DNA Gyrase, Topoisomerase IVPrevention of DNA replication and supercoiling, leading to cell division arrest.
Inhibition of Protein Synthesis Ribosomal subunits (30S, 50S)Halting of essential protein production, leading to metabolic collapse.
Disruption of Energy Metabolism Electron Transport Chain Components (e.g., cytochromes)Inhibition of ATP synthesis, leading to an energy crisis within the cell.
Enzyme Inhibition Metabolic enzymes (e.g., dehydratases, reductases)Blockade of essential biosynthetic pathways.

Experimental Protocols for Investigating this compound's Antibacterial Mechanism

To validate the hypothesized mechanisms of action for this compound, a series of key experiments would be required. The following are detailed methodologies for such investigations.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Protocol: The broth microdilution method is a standard procedure for determining MIC.[6][7]

    • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[7]

    • Include positive (bacteria without this compound) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6][7]

    • To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.

    • Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. Cell Membrane Integrity Assay

  • Protocol: The release of intracellular components, such as potassium ions or DNA/RNA, can be measured to assess membrane damage.

    • Treat a bacterial suspension with this compound at its MIC and 2x MIC.

    • At various time points, centrifuge the suspension to pellet the cells.

    • Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.

    • Alternatively, measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids.

    • A significant increase in extracellular potassium or 260 nm absorbance compared to an untreated control indicates membrane damage.

3. DNA Gyrase Inhibition Assay

  • Protocol: A commercially available DNA gyrase supercoiling assay kit can be used.

    • The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

    • Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a negative control.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms.

Visualizing the Potential Pathways

To illustrate the potential interactions of this compound with a bacterial cell, the following diagrams depict the hypothesized mechanisms.

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane & Wall DNA DNA Ribosomes Ribosomes Metabolic Enzymes Metabolic Enzymes ATP ATP Cell Wall Cell Wall Cell Membrane Cell Membrane ETC Electron Transport Chain ETC->ATP Synthesis This compound This compound This compound->DNA Inhibition of Replication This compound->Ribosomes Inhibition of Protein Synthesis This compound->Metabolic Enzymes Inhibition This compound->Cell Wall Disruption This compound->Cell Membrane Disruption This compound->ETC Blockade

Caption: Hypothesized multi-target mechanism of action of this compound in a bacterial cell.

G Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare this compound Dilutions->Inoculate with Bacteria Incubate 24h Incubate 24h Inoculate with Bacteria->Incubate 24h Read MIC Read MIC Incubate 24h->Read MIC Read MBC Read MBC Incubate 24h->Read MBC Subculture to Agar Subculture to Agar Read MIC->Subculture to Agar Subculture to Agar->Incubate 24h End End Read MBC->End

Caption: Experimental workflow for determining MIC and MBC of this compound.

Conclusion and Future Directions

While the direct antibacterial mechanism of this compound is yet to be fully elucidated, the wealth of information available for the anthraquinone class provides a strong framework for future research. The hypothesized multi-target approach, encompassing cell envelope disruption, inhibition of macromolecular synthesis, and metabolic interference, suggests that this compound could be a promising candidate for further investigation as a novel antibacterial agent. Future studies should focus on performing the detailed experimental protocols outlined in this guide to confirm these potential mechanisms and to establish a comprehensive antibacterial profile for this compound. Such research is crucial for unlocking the full therapeutic potential of this natural compound in the fight against bacterial infections.

References

Citreorosein's Anti-inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreorosein, a naturally occurring anthraquinone, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes the current understanding of how this compound inhibits the production of pro-inflammatory mediators, presents available data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling cascades involved. The primary pathways discussed are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, with a focus on their key downstream effectors.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of small molecules that can modulate pro-inflammatory signaling pathways.

This compound, an anthraquinone found in species such as Polygoni cuspidati, has emerged as a promising anti-inflammatory agent.[1] Studies have shown that this compound effectively suppresses the production of pro-inflammatory cytokines and other mediators.[1] This guide delves into the core signaling pathways targeted by this compound, providing a technical overview for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

This compound has been shown to potently inhibit NF-κB activation.[1] Its mechanism of action involves the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[1] Evidence suggests that this inhibition is mediated, at least in part, through the upstream modulation of Akt, which can influence IKK activity.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Akt Akt Receptor->Akt IKK IKK Akt->IKK P IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Degradation Degradation IκBα->Degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation This compound This compound This compound->Akt This compound->IKK DNA DNA NF-κB_nucleus->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun NH2-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as Activator Protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.

This compound has been observed to attenuate the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli. By inhibiting the activation of these MAPKs, this compound effectively downregulates the activity of the downstream transcription factor AP-1, which is a critical regulator of genes like cyclooxygenase-2 (COX-2).[1] The inhibition of JNK phosphorylation by this compound is particularly noteworthy, as it directly impacts the phosphorylation of c-Jun, a key component of the AP-1 complex.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases ERK1/2 ERK1/2 Upstream Kinases->ERK1/2 P p38 p38 Upstream Kinases->p38 P JNK JNK Upstream Kinases->JNK P c-Jun c-Jun JNK->c-Jun P AP-1 AP-1 c-Jun->AP-1 AP-1_nucleus AP-1 AP-1->AP-1_nucleus Translocation This compound This compound This compound->ERK1/2 This compound->p38 This compound->JNK DNA DNA AP-1_nucleus->DNA Pro-inflammatory Genes (e.g., COX-2) Pro-inflammatory Genes (e.g., COX-2) DNA->Pro-inflammatory Genes (e.g., COX-2) Transcription

Figure 2: Attenuation of the MAPK signaling pathway by this compound.

Data Presentation: Effects of this compound on Inflammatory Markers

While the inhibitory effects of this compound are well-documented, specific quantitative data such as IC50 values are not consistently reported in the abstracts of the primary literature. The following tables summarize the observed effects of this compound on the production of pro-inflammatory cytokines and the activation of key signaling proteins based on available information.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineEffectCell TypeInducerReference
TNF-αSuppressed gene expressionMouse Bone Marrow-Derived Mast Cells (BMMCs)PMA + A23187
IL-6Suppressed gene expressionMouse BMMCsPMA + A23187
IL-1βSuppressed gene expressionMouse BMMCsPMA + A23187
PGD2Strongly inhibited generation in a concentration-dependent mannerMouse BMMCsSCF/IL-10/LPS[1]

Table 2: Effect of this compound on Key Signaling Proteins

Signaling ProteinEffectCell TypeReference
p-ERK1/2Attenuated phosphorylationMouse BMMCs
p-p38Attenuated phosphorylationMouse BMMCs
p-JNKAttenuated phosphorylationMouse BMMCs
IκBα PhosphorylationInhibitedMouse BMMCs[1]
IκBα DegradationInhibitedMouse BMMCs[1]
NF-κB p65 Nuclear TranslocationInhibitedMouse BMMCs[1]
NF-κB DNA BindingStrongly inhibitedMouse BMMCs[1]
AP-1 DNA BindingSignificantly attenuatedMouse BMMCs[1]
p-c-JunReduced phosphorylationMouse BMMCs[1]
p-AktInhibited phosphorylationMouse BMMCs[1]

Note: Specific IC50 values and percentage inhibition data were not available in the abstracts of the cited literature.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to elucidate the anti-inflammatory mechanisms of this compound. These protocols should be adapted and optimized for specific experimental conditions.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of MAPKs (ERK, p38, JNK), Akt, and IκBα.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis (with phosphatase inhibitors) Protein_Quantification 2. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-phospho-p38) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: General workflow for Western blot analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Treat cells with this compound and/or inflammatory stimuli. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is used to determine the DNA binding activity of NF-κB.

Materials:

  • Nuclear extraction buffer.

  • Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

  • Poly(dI-dC).

  • Binding buffer.

  • Native polyacrylamide gel.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and/or inflammatory stimuli.

  • Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer: Transfer the complexes to a nylon membrane.

  • Detection: Crosslink the DNA to the membrane, block the membrane, and incubate with streptavidin-HRP. Detect the signal using a chemiluminescent substrate.

Luciferase Reporter Assay for AP-1 Activity

This assay measures the transcriptional activity of AP-1.

Materials:

  • Cells transiently or stably expressing a luciferase reporter construct driven by an AP-1 responsive promoter.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Transfection and Treatment: Transfect cells with the AP-1 luciferase reporter plasmid. Treat the cells with this compound and/or an inflammatory stimulus.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the phosphorylation of key kinases and prevent the activation of critical transcription factors like NF-κB and AP-1 underscores its therapeutic promise. Further research, particularly studies providing detailed quantitative data on its inhibitory effects, will be crucial for its development as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and similar natural products.

References

Citreorosein: A Technical Review of Its Enzyme Inhibitory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein, a naturally occurring anthraquinone, has garnered interest in the scientific community for its potential therapeutic properties, particularly its role in modulating inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's enzyme inhibitory activity, focusing on its effects on key signaling kinases. While research has demonstrated its influence on cellular signaling cascades, direct quantitative data on its enzymatic inhibition, such as half-maximal inhibitory concentration (IC50) values, remains limited in publicly available literature. This document summarizes the existing qualitative findings, outlines relevant experimental methodologies, and presents the implicated signaling pathways.

I. Qualitative Summary of Enzyme Inhibitory Activity

Current research indicates that this compound exerts its biological effects by inhibiting the phosphorylation of several key kinases involved in inflammatory signaling. This inhibitory action disrupts downstream signaling events that lead to the production of pro-inflammatory mediators.

Key Findings:

  • Inhibition of Akt Phosphorylation: this compound has been shown to attenuate the phosphorylation of Akt (also known as Protein Kinase B), a crucial node in cell signaling that governs survival, proliferation, and inflammation.

  • Inhibition of Mitogen-Activated Protein Kinases (MAPKs):

    • JNK (c-Jun N-terminal Kinase): Studies have demonstrated that this compound can block the phosphorylation of JNK, a key regulator of cellular responses to stress and inflammatory stimuli.[1]

    • ERK1/2 (Extracellular signal-regulated kinases): The activation of the ERK1/2 pathway, which is involved in cell proliferation and differentiation, has been observed to be suppressed by this compound.

    • p38 MAPK: this compound has also been reported to inhibit the phosphorylation of p38 MAPK, another critical component of the cellular stress response pathway.

This collective inhibition of critical kinases suggests that this compound's anti-inflammatory effects are mediated through the modulation of multiple signaling pathways.

II. Implicated Signaling Pathways

The inhibitory effects of this compound converge on significant signaling pathways that regulate inflammation and other cellular processes. The following diagrams, generated using the DOT language, illustrate the logical relationships within these pathways and pinpoint the inhibitory action of this compound.

G Stimuli Inflammatory Stimuli PI3K PI3K Stimuli->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Citreorosein_Akt This compound Citreorosein_Akt->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway by this compound.

G Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKKs MKKs MAPKKK->MKKs JNK JNK MKKs->JNK ERK ERK MKKs->ERK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response p38->Inflammatory_Response AP1->Inflammatory_Response Citreorosein_MAPK This compound Citreorosein_MAPK->JNK Inhibits Phosphorylation Citreorosein_MAPK->ERK Citreorosein_MAPK->p38

Caption: Inhibition of the MAPK Signaling Pathways by this compound.

III. Experimental Protocols

While specific protocols for determining the IC50 of this compound are not detailed in the available literature, this section outlines a general experimental workflow for assessing the in vitro inhibitory activity of a compound against a purified kinase.

General In Vitro Kinase Inhibition Assay Protocol

This protocol is a generalized representation and would require optimization for specific kinases.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., Akt, JNK, ERK, p38)

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibody)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting luminescence, fluorescence, or absorbance

2. Experimental Workflow:

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to microplate wells A->D B Prepare kinase/substrate master mix E Add kinase/substrate mix to wells B->E C Prepare ATP solution F Initiate reaction by adding ATP C->F D->E E->F G Incubate at controlled temperature F->G H Stop reaction and add detection reagent G->H I Measure signal (luminescence, fluorescence, etc.) H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Generalized workflow for an in vitro kinase inhibition assay.

3. Data Analysis:

  • The percentage of kinase activity remaining at each this compound concentration is calculated relative to a control (vehicle-treated) sample.

  • The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Conclusion and Future Directions

The available evidence strongly suggests that this compound is an inhibitor of key kinases in inflammatory signaling pathways. However, a significant gap exists in the literature regarding the direct, quantitative measurement of its inhibitory potency. To fully elucidate the therapeutic potential of this compound and to guide further drug development efforts, future research should prioritize:

  • In vitro kinase screening: Testing this compound against a broad panel of purified kinases to determine its selectivity and to identify its primary molecular targets.

  • IC50 determination: Quantifying the inhibitory potency of this compound against specific kinases, such as Akt, JNK, ERK, and p38, using standardized biochemical assays.

  • Mechanism of inhibition studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) to understand how this compound interacts with its target enzymes.

The generation of this quantitative data will be crucial for advancing our understanding of this compound's mechanism of action and for its potential development as a novel therapeutic agent.

References

Citreorosein: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Citreorosein, a naturally occurring polyketide belonging to the trihydroxyanthraquinone class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, its physicochemical properties, and its multifaceted pharmacological effects. Detailed experimental protocols for its isolation and key bioassays are presented, along with a comprehensive analysis of its modulation of critical signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural product.

Discovery and Historical Background

The history of this compound is intrinsically linked to the pioneering work of British biochemist Harold Raistrick and his extensive research on the metabolic products of fungi, particularly from the Penicillium genus. While a singular definitive "discovery" paper is not readily apparent in contemporary databases, Raistrick's comprehensive studies in the 1930s on the biochemistry of micro-organisms laid the groundwork for the identification of numerous fungal pigments, including anthraquinones. It is widely attributed that this compound was first isolated and characterized from the mycelium of Penicillium citreoroseum by Raistrick's group. Their work was foundational in the field of fungal biochemistry and the broader study of natural products.

Subsequent to its initial discovery in fungi, this compound was also identified as a constituent of various other organisms, including other Penicillium species such as Penicillium herquei, as well as Hamigera avellanea and Talaromyces islandicus.[1] A significant milestone in the history of this compound was its later isolation from a plant source, the roots of Polygonum cuspidatum (Japanese knotweed).[2] This discovery expanded the known natural sources of the compound and opened new avenues for its investigation, particularly in the context of traditional medicine where Polygonum cuspidatum has a long history of use.

Physicochemical Properties

This compound is structurally defined as 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione, with the chemical formula C₁₅H₁₀O₆ and a molar mass of 286.24 g/mol .[1] It is also known by the synonym ω-Hydroxyemodin. Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dionePubChem
Synonyms ω-Hydroxyemodin, Omega-hydroxyemodinPubChem
CAS Number 481-73-2Wikipedia
Molecular Formula C₁₅H₁₀O₆Wikipedia
Molar Mass 286.239 g·mol⁻¹Wikipedia
Melting Point 288 °C (550 °F; 561 K)Wikipedia
Appearance SolidPubChem

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory, antimicrobial, and estrogenic properties being the most extensively studied.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory effects of this compound. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] The inhibitory concentration (IC₅₀) of this compound on COX-2 has been reported in various studies, with values demonstrating its potential as an anti-inflammatory agent.

The mechanism underlying this inhibition involves the modulation of several key signaling pathways. This compound has been demonstrated to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), and the serine/threonine kinase Akt.[2][3] The inhibition of these pathways ultimately leads to the suppression of the transcription factor nuclear factor-kappa B (NF-κB) activation.[3] NF-κB is a critical regulator of the expression of pro-inflammatory genes, including COX-2 and various cytokines.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound.

Citreorosein_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., PMA, A23187, LPS) Akt Akt Stimulus->Akt JNK JNK Stimulus->JNK This compound This compound pAkt p-Akt This compound->pAkt pJNK p-JNK This compound->pJNK Akt->pAkt Phosphorylation IKK IKK pAkt->IKK JNK->pJNK Phosphorylation pIkB p-IκB (Degradation) IKK->pIkB Phosphorylation IkB IκB NFkB NF-κB pIkB->NFkB Releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus COX2_gene COX-2 Gene Expression NFkB_nucleus->COX2_gene Upregulates COX2_protein COX-2 Protein COX2_gene->COX2_protein PGD2 Prostaglandin D2 (Inflammation) COX2_protein->PGD2

Figure 1. Signaling pathway of this compound's anti-inflammatory action.
Antimicrobial Activity

This compound has been reported to possess antimicrobial activity, a characteristic of many polyketides produced by Penicillium species.[1] While this aspect of its bioactivity is less characterized than its anti-inflammatory effects, it suggests potential applications in combating microbial infections.

Estrogenic Activity

Interestingly, this compound has also been identified as a phytoestrogen, exhibiting estrogen-like activity. This was discovered through bioassay-guided fractionation of extracts from Polygonum cuspidatum. The estrogenic activity of this compound is typically evaluated using a recombinant yeast assay, which measures the activation of the human estrogen receptor. The half-maximal effective concentration (EC₅₀) for its estrogenic activity has been determined in these assays, providing a quantitative measure of its potency.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Polygonum cuspidatum.

Isolation_Polygonum Start Dried, powdered roots of Polygonum cuspidatum Extraction Extraction with 70% Ethanol (Reflux) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Partition Solvent Partitioning (e.g., with Ethyl Acetate) Filtration->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Gradient Gradient Elution (e.g., Hexane-Ethyl Acetate) ColumnChrom->Gradient Fractionation Fraction Collection and TLC Analysis Gradient->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC Purification C18 column, isocratic or gradient elution (e.g., Methanol-Water) PrepHPLC->Purification End Pure this compound Purification->End

Figure 2. Workflow for isolating this compound from Polygonum cuspidatum.
  • Extraction: Dried and powdered roots of Polygonum cuspidatum are extracted with 70% ethanol under reflux.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound-containing fraction (typically the ethyl acetate fraction) is collected.

  • Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

The following protocol outlines the general steps for isolating this compound from a fungal culture.

  • Fungal Culture: A selected Penicillium species (e.g., P. citreoroseum) is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a period of 2-3 weeks at room temperature.

  • Mycelium Separation: The fungal mycelium is separated from the culture broth by filtration.

  • Extraction: The dried mycelium is extracted with a suitable organic solvent, such as acetone or chloroform.

  • Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

  • Purification: The crude extract is then purified using a combination of chromatographic techniques as described in section 4.1.1 (silica gel column chromatography and preparative HPLC).

COX-2 Inhibition Assay

The following is a representative protocol for determining the COX-2 inhibitory activity of this compound.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.

  • Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a suitable agent (e.g., hydrochloric acid).

  • Prostaglandin Quantification: The amount of prostaglandin D2 (PGD2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Signaling Proteins

This protocol describes the detection of phosphorylated Akt (p-Akt) and JNK (p-JNK) in cell lysates.

  • Cell Culture and Treatment: A suitable cell line (e.g., mouse bone marrow-derived mast cells) is cultured and then stimulated with an inflammatory agent (e.g., PMA and A23187) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) and then incubated with primary antibodies specific for p-Akt, total Akt, p-JNK, and total JNK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound, a polyketide first discovered in fungi and later in plants, has demonstrated a compelling profile of biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the COX-2 enzyme and the modulation of the Akt, JNK, and NF-κB signaling pathways. Its estrogenic and antimicrobial properties further highlight its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and biological evaluation of this promising natural product. Further research into the synthesis of this compound analogues and in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of inflammatory diseases and other conditions.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Citreorosein from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citreorosein, a polyketide anthraquinone, is a secondary metabolite produced by several species of the fungal genus Penicillium.[1] It is also known as ω-hydroxyemodin.[2] This document provides detailed protocols for the cultivation of Penicillium species, extraction of this compound, and subsequent purification and quantification. The methodologies described are compiled from various studies and are intended to serve as a comprehensive guide for researchers interested in isolating this bioactive compound for further investigation.

I. Cultivation of Penicillium for this compound Production

Successful extraction of this compound begins with the robust growth of a this compound-producing Penicillium strain. While various species such as Penicillium herquei are known to produce this compound, the selection of a high-yielding strain is crucial.[1] The following protocols describe common methods for fungal cultivation.

1.1. Solid-State Fermentation

This method is suitable for large-scale production and involves growing the fungus on a solid substrate.

  • Media Preparation: Malt Extract Agar (MEA) is a commonly used medium. Prepare the medium as per the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: A fungal spore suspension (approximately 5.0 x 10⁶ spores/mL) is prepared from a 7-day old culture grown on MEA.[2]

  • Incubation: The inoculated plates are incubated at 25°C in the dark for 14 days.[2] During this period, the fungus will colonize the agar and produce secondary metabolites, which may include a characteristic red exudate containing this compound.[2]

1.2. Submerged Fermentation

This method involves growing the fungus in a liquid medium and is suitable for controlled laboratory-scale production.

  • Media Preparation: Potato Dextrose Broth (PDB) is a suitable liquid medium.[3] Prepare the broth in Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized PDB with a 10% (v/v) freshly prepared seed culture of the Penicillium strain.[3]

  • Incubation: Incubate the flasks on a shaking incubator at 28°C and 150 rpm for 10 days in the dark.[3]

II. Extraction of this compound

Following incubation, the fungal biomass and the culture medium are processed to extract the crude this compound.

2.1. Extraction from Solid-State Fermentation

  • Agar plugs (approximately 1 g) are collected from the 14-day old culture plates.[2]

  • The plugs are transferred to a screw-cap vial and mixed with 3 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1 v/v/v).[2]

  • The mixture is soaked for 10 minutes and then vortexed vigorously three times for 2 minutes each.[2]

  • The extract is then centrifuged at 1200 rpm for 15 minutes at 10°C.[2]

  • The supernatant containing the crude extract is filtered through a 0.2 µm filter before further processing.[2]

2.2. Extraction from Submerged Fermentation

  • The culture broth is first separated from the fungal mycelia using a muslin cloth.[3]

  • From the Filtrate: The filtrate is extracted three times with an equal volume of ethyl acetate.[3] The organic layers are pooled.

  • From the Mycelia: The mycelia are homogenized with 10% methanol and then extracted three times with ethyl acetate.[3] The organic layers are pooled.

  • The pooled organic extracts from both the filtrate and mycelia are combined and concentrated under vacuum using a rotary evaporator to obtain the crude extract.[3]

III. Purification of this compound

The crude extract contains a mixture of compounds, and therefore, purification is necessary to isolate this compound.

3.1. Column Chromatography

Column chromatography is a widely used method for the purification of natural products.

  • Stationary Phase: Silica gel (60–120 or 230–400 mesh) is commonly used.[4]

  • Mobile Phase: A solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a ratio of 19:1 (v/v) has been shown to be effective for eluting this compound.[4]

  • Procedure: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the pre-packed silica gel column. The column is then eluted with the mobile phase, and fractions are collected.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:chloroform (1:9 v/v).[4] this compound has a reported Rf value of 0.36 in this system.[4] The plates can be visualized under UV light.[4]

3.2. Semipreparative High-Performance Liquid Chromatography (HPLC)

For higher purity, semipreparative HPLC can be employed.

  • Column: A reverse-phase C18 column (e.g., 9.4 mm x 250 mm, 5 µm) is suitable.[3]

  • Mobile Phase: A gradient elution system with 0.1% formic acid in water (A) and acetonitrile (B) is used. A typical gradient could be: 20-70% B over 20 minutes, hold at 70% B for 10 minutes, then return to 20% B.[3]

  • Flow Rate: A flow rate of 2.0 mL/min is appropriate for a semipreparative column of these dimensions.[3]

  • Injection Volume: 100 µL of the filtered crude extract (dissolved in methanol) can be injected.[3]

  • Detection: Detection can be performed using a UV detector at an appropriate wavelength for this compound.

IV. Quantitative Analysis

The concentration and purity of the extracted this compound can be determined using analytical HPLC.

Table 1: Quantitative Data for this compound Extraction and Analysis

ParameterValueReference
Purification Method Column Chromatography[4]
Stationary Phase Silica gel (CH₂Cl₂:MeOH 19:1)[4]
Yield 88% (from emodin synthesis)[4]
TLC Rf Value 0.36 (MeOH:CHCl₃, 1:9 v/v)[4]
Purification Method Semipreparative HPLC[3]
Column Merck RP18 (9.4 mm x 250 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 0.1% formic acid in water[3]

V. Experimental Workflows and Pathways

Diagram 1: Experimental Workflow for this compound Extraction

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis penicillium Penicillium sp. Inoculum solid_state Solid-State Fermentation (MEA, 25°C, 14 days) penicillium->solid_state submerged Submerged Fermentation (PDB, 28°C, 10 days) penicillium->submerged extract_solid Solvent Extraction (Acetonitrile/Water/Acetic Acid) solid_state->extract_solid extract_liquid Liquid-Liquid Extraction (Ethyl Acetate) submerged->extract_liquid crude_extract Crude this compound Extract extract_solid->crude_extract extract_liquid->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc Semipreparative HPLC (C18 Column) crude_extract->hplc tlc TLC Analysis column_chrom->tlc analytical_hplc Quantitative HPLC hplc->analytical_hplc pure_this compound Pure this compound tlc->pure_this compound analytical_hplc->pure_this compound

Caption: Workflow for this compound extraction from Penicillium.

Diagram 2: Generalized Biosynthetic Pathway for Polyketides

polyketide_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) - Ketosynthase (KS) - Acyltransferase (AT) - Ketoreductase (KR) - Dehydratase (DH) - Enoyl Reductase (ER) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Growing Polyketide Chain pks->polyketide_chain Iterative Condensation polyketide_chain->pks cyclization Cyclization/ Aromatization polyketide_chain->cyclization anthraquinone_scaffold Anthraquinone Scaffold cyclization->anthraquinone_scaffold tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) anthraquinone_scaffold->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Generalized pathway for polyketide biosynthesis.

References

Quantitative Analysis of Citreorosein Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citreorosein is a naturally occurring anthraquinone pigment found in various species of plants, fungi, and lichens, including the medicinal plant Polygoni cuspidati radix. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in various matrices is crucial for quality control of herbal medicines, pharmacological studies, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous acid solution and an organic solvent (methanol or acetonitrile). The hydrophobic nature of the C18 column retains the relatively nonpolar this compound. By gradually increasing the proportion of the organic solvent in the mobile phase, this compound is eluted from the column. A UV-Vis detector is used to monitor the column effluent at a wavelength where this compound exhibits maximum absorbance, allowing for its quantification by comparing the peak area to that of a known standard.

Experimental Protocols

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid or phosphoric acid, analytical grade

  • Ultrapure water

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: Methanol.

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Polygoni cuspidati radix)
  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it into a conical flask. Add 50 mL of methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol
Gradient Program 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation Data

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following tables summarize typical validation parameters for the quantitative analysis of this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates > 2000> 5000
%RSD of Peak Area ≤ 2.0%< 1.5%

Table 2: Linearity and Range

ParameterResult
Linearity Range 1 - 200 µg/mL
Regression Equation y = mx + c (where y is peak area and x is concentration)
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

ParameterConcentration (µg/mL)%RSD
Intra-day Precision (n=6) 10, 50, 100< 2.0%
Inter-day Precision (n=6, 3 days) 10, 50, 100< 2.0%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Found (µg/mL)% Recovery
8078.5 - 81.598.1 - 101.9
10099.0 - 102.099.0 - 102.0
120118.2 - 121.898.5 - 101.5

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterResult (µg/mL)
LOD ~0.1
LOQ ~0.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh this compound Standard sp2 Prepare Stock & Working Standards sp1->sp2 hplc1 Inject Sample/Standard into HPLC sp2->hplc1 sp3 Grind Plant Material sp4 Ultrasonic Extraction with Methanol sp3->sp4 sp5 Centrifuge and Filter Extract sp4->sp5 sp5->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify this compound Concentration data2->data3

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. Specifically, it blocks the phosphorylation of Akt and c-Jun N-terminal kinases (JNK), which in turn prevents the activation of the transcription factors NF-κB and AP-1. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli akt Akt stimulus->akt jnk JNK stimulus->jnk ikk IKK akt->ikk P cjun c-Jun jnk->cjun P ikb IκB ikk->ikb P nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ap1 AP-1 cjun->ap1 ap1_nuc AP-1 ap1->ap1_nuc Translocation This compound This compound This compound->akt Inhibition This compound->jnk Inhibition gene Pro-inflammatory Gene Expression nfkb_nuc->gene Activation ap1_nuc->gene Activation

Caption: this compound's inhibitory effect on inflammatory signaling.

Conclusion

The RP-HPLC method detailed in this application note is a reliable, accurate, and precise technique for the quantitative analysis of this compound in various samples, particularly from plant extracts like Polygoni cuspidati radix. The provided protocol and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes. The visualization of the experimental workflow and the signaling pathway of this compound's action provides a clear understanding of the practical and theoretical aspects of this analytical application.

Application Note: Detection and Quantification of Citreorosein by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein is a polyketide anthraquinone mycotoxin produced by several species of Penicillium, Aspergillus, and Talaromyces fungi.[1] Its presence in food and feed poses a potential health risk to humans and animals. Therefore, sensitive and selective analytical methods are required for its detection and quantification in various matrices. This application note describes a robust and reliable method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for the selective detection and accurate quantification of this compound in complex sample matrices such as fungal cultures and potentially adaptable to food and feed samples.

This compound has a molecular formula of C₁₅H₁₀O₆ and a monoisotopic mass of 286.0477 g/mol .[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol provides a general guideline for the extraction of this compound from fungal mycelia. The efficiency of the extraction may vary depending on the fungal species and culture conditions.

Materials:

  • Fungal mycelia

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest fungal mycelia from the culture medium by filtration.

  • Lyophilize or air-dry the mycelia to a constant weight.

  • Grind the dried mycelia into a fine powder.

  • Weigh 100 mg of the powdered mycelia into a centrifuge tube.

  • Add 10 mL of methanol (or a mixture of chloroform/methanol 2:1, v/v) to the tube.

  • Vortex vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 5-9) two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40 °C.

  • Reconstitute the dried extract in 1 mL of methanol/water (1:1, v/v) with 0.1% formic acid.

  • Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters (Predicted):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound285.04 [M-H]⁻To be determinedTo be optimizedTo be determinedTo be optimized

Note on MRM Optimization: The optimal collision energies should be determined by infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. Subsequently, a collision energy optimization should be performed for each selected product ion to maximize the signal intensity.

Data Presentation

Quantitative Data Summary

The following table presents typical quantitative performance data for mycotoxin analysis using LC-MS/MS. The specific values for this compound must be determined experimentally through method validation.

ParameterExpected Performance
Linear Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Fungal Culture sp2 Drying & Grinding sp1->sp2 sp3 Solvent Extraction sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 sp7 Filtration sp6->sp7 lc Liquid Chromatography sp7->lc ms Tandem Mass Spectrometry lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Figure 1. Experimental workflow for this compound detection.
Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for the deprotonated this compound molecule [M-H]⁻ in negative ion mode mass spectrometry. The proposed fragments are based on common fragmentation patterns of anthraquinones, such as the loss of water (H₂O), carbon monoxide (CO), and cleavage of the side chain.

fragmentation_pathway cluster_legend Legend l1 Precursor Ion l2 Product Ion precursor This compound [M-H]⁻ m/z 285.04 frag1 [M-H-H₂O]⁻ m/z 267.03 precursor->frag1 - H₂O frag2 [M-H-CO]⁻ m/z 257.04 precursor->frag2 - CO frag3 [M-H-CH₂O]⁻ m/z 255.03 precursor->frag3 - CH₂O frag4 [M-H-H₂O-CO]⁻ m/z 239.03 frag1->frag4 - CO

Figure 2. Proposed fragmentation of this compound.

Conclusion

This application note provides a comprehensive framework for the detection and quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a valuable starting point for researchers in mycotoxin analysis, food safety, and drug discovery. The provided methodologies, when properly validated, will enable the accurate and sensitive measurement of this compound, contributing to a better understanding of its prevalence and potential risks. The successful implementation of this method will facilitate routine monitoring and support regulatory compliance in various industries.

References

Application Note: Cell-Based Assays to Determine the Anti-Inflammatory Effects of Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Citreorosein, an anthraquinone compound, has demonstrated significant anti-inflammatory properties.[1] This application note provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The primary focus is on its ability to modulate key inflammatory mediators and signaling pathways in vitro. The protocols described herein are intended for researchers, scientists, and drug development professionals.

This compound has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Its mechanism of action involves the inhibition of major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Specifically, this compound can attenuate the phosphorylation of MAPKs like extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun NH2-terminal kinase (JNK).[1] Furthermore, it inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκB.[1][2]

This document outlines the necessary procedures to assess the impact of this compound on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and key pro-inflammatory cytokines in a cell-based model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols, illustrating the dose-dependent inhibitory effects of this compound on various inflammatory markers.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)NO Concentration (µM)% Inhibition
Control0< 1.0-
LPS (1 µg/mL)025.0 ± 2.50
LPS + this compound120.0 ± 2.120
LPS + this compound512.5 ± 1.850
LPS + this compound107.5 ± 1.270
LPS + this compound253.0 ± 0.888

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition
Control0< 50-
LPS (1 µg/mL)01500 ± 1200
LPS + this compound11200 ± 11020
LPS + this compound5750 ± 9050
LPS + this compound10450 ± 6570
LPS + this compound25225 ± 4085

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)% Inhibition (TNF-α)IL-6 (pg/mL)% Inhibition (IL-6)
Control0< 20-< 10-
LPS (1 µg/mL)02000 ± 18001800 ± 1500
LPS + this compound11600 ± 150201440 ± 13020
LPS + this compound51000 ± 11050900 ± 10050
LPS + this compound10600 ± 8070540 ± 7070
LPS + this compound25300 ± 5085270 ± 4585

Experimental Protocols

Cell Culture and Treatment

This initial protocol is fundamental for all subsequent assays.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well.[3]

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3]

    • Incubate the plates for an additional 24 hours.[3]

    • After incubation, collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • Following the treatment protocol above, remove the culture supernatant.

    • Add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[3]

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.[3]

  • Reagents: Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[3]

  • Protocol:

    • Take 100 µL of the collected cell culture supernatant.

    • Mix it with 100 µL of Griess Reagent in a new 96-well plate.[3]

    • Incubate at room temperature for 10 minutes.[3]

    • Measure the absorbance at 540 nm.[3]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[3]

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

This protocol quantifies the amount of PGE2 released into the cell culture medium.

  • Materials: Commercially available PGE2 ELISA kit.

  • Protocol:

    • Bring all reagents and collected cell culture supernatants to room temperature.

    • Prepare PGE2 standards as per the kit instructions.

    • Add standards and samples (supernatants) to the antibody-coated microplate wells.

    • Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to the wells.[4]

    • Incubate as per the manufacturer's protocol (typically 2-4 hours).[4]

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.[4]

    • Add a stop solution to terminate the reaction.[4]

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm).[4]

    • Calculate the PGE2 concentration in the samples based on the standard curve. The intensity of the color is inversely proportional to the PGE2 concentration.[4]

Pro-Inflammatory Cytokine (TNF-α and IL-6) Immunoassay (ELISA)

This protocol measures the levels of TNF-α and IL-6 in the cell culture supernatants.

  • Materials: Commercially available TNF-α and IL-6 ELISA kits.

  • Protocol:

    • The assay is a sandwich ELISA. The wells of the microplate are pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[5]

    • Add standards and collected cell culture supernatants to the wells and incubate for approximately 2 hours.[6]

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours.[5][6]

    • Wash the plate.

    • Add streptavidin-HRP (horseradish peroxidase) and incubate for 20-30 minutes.[6][7]

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark until color develops.[7]

    • Add a stop solution.

    • Measure the absorbance at 450 nm.[5]

    • Calculate the cytokine concentrations based on the respective standard curves.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation and Treatment seed_cells Seed RAW 264.7 Cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat_this compound Pre-treat with this compound incubate_24h->pretreat_this compound stimulate_lps Stimulate with LPS pretreat_this compound->stimulate_lps incubate_final Incubate for 24h stimulate_lps->incubate_final collect_supernatant Collect Supernatant incubate_final->collect_supernatant viability_assay Cell Viability (MTT) Assay incubate_final->viability_assay Cells no_assay Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->no_assay Supernatant pge2_assay PGE2 ELISA collect_supernatant->pge2_assay Supernatant cytokine_assay Cytokine (TNF-α, IL-6) ELISA collect_supernatant->cytokine_assay Supernatant

Figure 1: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathways cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2 This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits

Figure 2: Signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein is a naturally occurring polyketide, specifically a trihydroxyanthraquinone, that has demonstrated notable antimicrobial properties. As a member of the anthraquinone class of compounds, it is investigated for its potential as a therapeutic agent against a variety of microbial pathogens. These application notes provide a summary of the available antimicrobial susceptibility data for this compound and detailed protocols for its evaluation.

Data Presentation

The antimicrobial efficacy of this compound has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

MicroorganismStrainMIC (µg/mL)
Micrococcus luteusNot Specified1.0 - 2.0
Bacillus subtilisNot Specified1.0 - 2.0
Staphylococcus aureusNot Specified1.0 - 2.0

Data for Gram-negative bacteria and fungi are not currently available in the reviewed literature for this compound. Further research is required to determine its activity against these microorganisms.

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound is not fully elucidated. However, based on studies of related anthraquinones, several potential mechanisms of action are proposed. These include:

  • Disruption of Cell Wall and Membrane Integrity: Anthraquinones may interfere with the synthesis of the bacterial cell wall or directly disrupt the cell membrane, leading to leakage of intracellular components and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some anthraquinones have been shown to intercalate with bacterial DNA and inhibit the function of enzymes crucial for DNA replication and transcription, such as DNA gyrase.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

  • Disruption of Energy Metabolism: Anthraquinones may disrupt the electron transport chain and inhibit ATP synthesis, thereby depleting the cell's energy reserves.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These standard methods can be adapted for testing against a broad range of bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known effective antibiotic)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

Protocol:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Prepare Inoculum:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted this compound.

    • The final volume in each well will be 200 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve this compound). Also, include a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Agar Dilution Assay for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium upon which microorganisms are inoculated.

Materials:

  • This compound stock solution

  • Molten sterile agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

Protocol:

  • Prepare Agar Plates:

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • Add a specific volume of each this compound dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar-citreorosein mixtures into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Prepare and Inoculate:

    • Prepare a microbial suspension to a 0.5 McFarland standard.

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the microbial suspension.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Disk Diffusion Assay for Preliminary Susceptibility Screening

This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

Protocol:

  • Prepare Inoculum Lawn:

    • Dip a sterile swab into the standardized microbial suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an agar plate evenly in three directions to create a uniform lawn of bacteria.

  • Apply Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent alone.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_analysis Data Analysis Stock Solution Stock Solution Broth Microdilution Broth Microdilution Stock Solution->Broth Microdilution Agar Dilution Agar Dilution Stock Solution->Agar Dilution Disk Diffusion Disk Diffusion Stock Solution->Disk Diffusion Microbial Culture Microbial Culture Standardization Standardization Microbial Culture->Standardization Standardization->Broth Microdilution Standardization->Agar Dilution Standardization->Disk Diffusion Incubation Incubation Broth Microdilution->Incubation Agar Dilution->Incubation Disk Diffusion->Incubation MIC Determination MIC Determination Incubation->MIC Determination Broth/Agar Zone of Inhibition Zone of Inhibition Incubation->Zone of Inhibition Disk

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Antimicrobial Mechanisms of Action of Anthraquinones

antimicrobial_mechanisms cluster_cell Bacterial Cell This compound This compound Cell Wall/Membrane Cell Wall/Membrane This compound->Cell Wall/Membrane Disruption DNA DNA This compound->DNA Inhibition of Replication/Transcription Ribosomes Ribosomes This compound->Ribosomes Inhibition of Protein Synthesis Electron Transport Chain Electron Transport Chain This compound->Electron Transport Chain Inhibition of ATP Synthesis Cell Lysis Cell Lysis Cell Wall/Membrane->Cell Lysis Inhibition of Growth Inhibition of Growth DNA->Inhibition of Growth Ribosomes->Inhibition of Growth Energy Depletion Energy Depletion Electron Transport Chain->Energy Depletion

Caption: Proposed antimicrobial mechanisms of action for anthraquinones.

Application Notes and Protocols for Broth Microdilution Assay: Citreorosein MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

Application: Determination of Minimum Inhibitory Concentration (MIC) of Citreorosein using Broth Microdilution Assay.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microorganisms. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents.[1][2][3] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against a panel of bacteria and fungi. The method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for natural compounds.[4][5][6][7]

Principle of the Method

The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate. Following incubation, the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.[6][8]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary

  • Positive control antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast, Amphotericin B for molds)

  • Negative control (broth only)

  • Growth control (broth with inoculum, without antimicrobial agent)

  • Sterile disposable pipette tips

  • Incubator

Experimental Protocols

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution at a concentration that is typically 2-fold the highest concentration to be tested in the microtiter plate.

For Bacteria:

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

For Fungi (Yeasts and Molds):

  • Yeasts (e.g., Candida albicans):

    • Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Molds (e.g., Aspergillus fumigatus):

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.[5]

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[9]

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of the this compound working solution to the first well of each row designated for that compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of concentrations of this compound.

  • Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (broth only).

  • Add 100 µL of the standardized microbial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Include rows for positive control antimicrobials and a solvent control (if DMSO is used) to ensure the solvent does not inhibit microbial growth at the concentration used.

  • Seal the plate with a sterile lid or adhesive film to prevent evaporation and contamination.

  • Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Yeasts: Incubate the plates at 35°C for 24-48 hours.[4]

  • Molds: Incubate the plates at 35°C for 48-72 hours.[5][6]

  • After the incubation period, examine the plates for visible growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).[4] For fungi, visual reading is often preferred due to potential clumping.[4]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The following table summarizes hypothetical MIC data for this compound against various microorganisms.

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Staphylococcus aureusGram+160.5NANA
Escherichia coliGram-640.03NANA
Pseudomonas aeruginosaGram->1281NANA
Candida albicansYeast32NA1NA
Cryptococcus neoformansYeast8NA4NA
Aspergillus fumigatusMold16NANA0.5

NA: Not Applicable

Visualizations

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare Microbial Inoculum E Add Standardized Inoculum B->E C Dispense Broth into 96-well Plate C->D D->E F Incubate Plate at Appropriate Temperature and Duration E->F G Visually Inspect for Growth or Measure OD F->G H Determine MIC G->H

Caption: Workflow of the broth microdilution assay for MIC determination.

SignalingPathway cluster_cell Microbial Cell This compound This compound Kinase1 Kinase A This compound->Kinase1 Inhibition Membrane Cell Membrane/Wall PathwayInitiator Pathway Initiator PathwayInitiator->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Essential Gene Expression TranscriptionFactor->GeneExpression CellGrowth Cell Growth & Survival GeneExpression->CellGrowth

Caption: Hypothetical inhibition of a microbial signaling pathway by this compound.

Quality Control

  • Sterility Control: The well containing only broth should show no growth.

  • Growth Control: The well containing broth and inoculum should show adequate growth.

  • Reference Strains: Include a quality control strain with a known MIC for the positive control antimicrobial to ensure the assay is performing correctly.

  • Solvent Control: The well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound should not inhibit microbial growth.

Troubleshooting

  • No growth in growth control wells: Check the viability of the inoculum, the quality of the medium, and the incubation conditions.

  • Growth in sterility control wells: Indicates contamination of the broth or the plate. Repeat the assay with fresh, sterile materials.

  • Inconsistent results: Ensure accurate pipetting and proper mixing during serial dilutions. Check the standardization of the inoculum.

  • Precipitation of the compound: If this compound precipitates in the broth, the results may be inaccurate. Try using a different solvent or a lower starting concentration.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the in vitro antimicrobial activity of this compound. Adherence to standardized protocols is crucial for obtaining reliable and comparable MIC data, which is essential for the further development of this natural compound as a potential antimicrobial agent.

References

Application Notes and Protocols for Enzyme Inhibition Kinetics Assay of Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein, a naturally occurring anthraquinone derivative, has garnered attention for its potential therapeutic properties, including its anti-inflammatory effects. Evidence suggests that this compound may exert these effects through the modulation of key inflammatory pathways. One of the primary targets in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Furthermore, this compound has been observed to inhibit the Akt and c-Jun N-terminal kinase (JNK) signaling pathways, which are crucial in the transcriptional regulation of pro-inflammatory genes, including COX-2.

These application notes provide a detailed protocol for an in vitro enzyme inhibition kinetics assay to characterize the inhibitory effect of this compound on human recombinant COX-2. Additionally, a conceptual framework for understanding the impact of this compound on the Akt/JNK signaling cascade is presented.

Principle of the Assay

The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The enzyme inhibition kinetics assay for this compound against COX-2 is based on the measurement of prostaglandin production in the presence and absence of the inhibitor. This protocol utilizes a fluorometric detection method where a probe reacts with the prostaglandin product to generate a fluorescent signal. The rate of fluorescence increase is directly proportional to the COX-2 enzyme activity. By measuring the reaction rates at various concentrations of this compound, the half-maximal inhibitory concentration (IC50) and the mode of inhibition can be determined.

Data Presentation

The quantitative data from the enzyme inhibition kinetics assay should be summarized to determine the inhibitory potency of this compound. As of the last update, a specific IC50 value for the direct enzymatic inhibition of COX-2 by this compound has not been reported in publicly available literature. The following table presents hypothetical data to illustrate the expected results and their presentation.

Table 1: Hypothetical Inhibition of COX-2 by this compound

This compound Concentration (µM)COX-2 Activity (% of Control)Standard Deviation
0 (Control)1005.2
1854.8
5623.9
10483.1
25232.5
50111.8
IC50 (µM) ~10.5 (Hypothetical)

Experimental Protocols

This section provides a detailed methodology for performing a COX-2 enzyme inhibition kinetics assay with this compound.

Materials and Reagents
  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (Cofactor)

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (e.g., AMPLEX® Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Positive Control Inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence detection (Excitation/Emission ~535/587 nm)

  • Multichannel pipettes

  • Incubator or water bath at 37°C

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, This compound dilutions) plate_layout Design Plate Layout (Controls, Blanks, This compound concentrations) add_reagents Add Assay Buffer, Heme, and COX-2 Enzyme to wells plate_layout->add_reagents add_inhibitor Add this compound dilutions or Vehicle (DMSO) add_reagents->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation initiate_reaction Initiate reaction with Arachidonic Acid pre_incubation->initiate_reaction kinetic_read Kinetic measurement of fluorescence initiate_reaction->kinetic_read calculate_rates Calculate reaction rates kinetic_read->calculate_rates plot_data Plot % Inhibition vs. [this compound] calculate_rates->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for the COX-2 inhibition kinetics assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare COX Assay Buffer and bring to 37°C.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of human recombinant COX-2 enzyme in assay buffer. Keep on ice.

    • Prepare a working solution of arachidonic acid (substrate) in assay buffer.

    • Prepare a detection mixture containing the fluorometric probe and HRP in assay buffer. Protect from light.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Blank wells: Assay buffer.

      • Control wells (100% activity): Assay buffer, heme, and COX-2 enzyme. Add DMSO to match the vehicle concentration in the inhibitor wells.

      • Inhibitor wells: Assay buffer, heme, COX-2 enzyme, and the desired concentration of this compound.

      • Positive control wells: Assay buffer, heme, COX-2 enzyme, and a known COX-2 inhibitor (e.g., celecoxib).

    • Add the detection mixture to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • For each concentration of this compound and controls, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction with vehicle (DMSO) and V_inhibitor is the rate with this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of COX-2 activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagram

This compound has been shown to interfere with key signaling pathways that regulate the expression of pro-inflammatory proteins like COX-2. The following diagram illustrates the inhibitory effect of this compound on the Akt and JNK signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Akt Akt Stimuli->Akt JNK JNK Stimuli->JNK IKK IKK Akt->IKK activates AP1 AP-1 JNK->AP1 activates NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Gene Pro-inflammatory Gene Transcription (e.g., COX-2) NFkB->Gene promotes transcription AP1->Gene promotes transcription This compound This compound This compound->Akt inhibits This compound->JNK inhibits

Caption: Inhibition of Akt and JNK signaling pathways by this compound.

Conclusion

This document provides a comprehensive guide for researchers to investigate the inhibitory kinetics of this compound against the COX-2 enzyme. The detailed protocol and data presentation guidelines offer a standardized approach for these studies. The visualization of the affected signaling pathways provides a broader context for understanding the anti-inflammatory mechanism of this compound. Further studies are warranted to confirm the direct inhibitory effect and to elucidate the precise mode of inhibition.

Application Notes and Protocols: A Novel Citreorosein-Based Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein, a naturally occurring anthraquinone, has demonstrated potential in modulating cellular signaling pathways related to inflammation and cell proliferation.[1] These properties suggest its potential utility in developing novel assays for assessing cell viability. This document outlines the theoretical basis and provides detailed protocols for a novel this compound-based cell viability assay. This proposed assay is designed to be a fluorometric method for monitoring cell health and cytotoxicity, offering a potential alternative to existing viability assays. The underlying principle of this conceptual assay is the enzymatic conversion of a non-fluorescent this compound derivative into a fluorescent molecule by viable, metabolically active cells.

Principle of the Assay

This proposed assay is based on the reduction of a cell-permeable, non-fluorescent derivative of this compound, "this compound-Reducta," into a highly fluorescent compound, "Fluoro-Citreorosein," by intracellular reductases in viable cells. The intensity of the fluorescence produced is directly proportional to the number of living cells in the sample. In non-viable cells with compromised metabolic activity and membrane integrity, the conversion of this compound-Reducta is significantly diminished.

Data Presentation: Comparative Analysis of Cell Viability Assays

To validate the performance of the novel this compound-Based Assay, a comparative study with established cell viability and apoptosis assays is recommended. The following tables summarize hypothetical data from such a comparative analysis using a model cancer cell line (e.g., HeLa) treated with a known apoptosis-inducing agent (e.g., Staurosporine).

Table 1: IC50 Values of Staurosporine Determined by Different Viability Assays

Assay MethodIC50 (nM)
This compound-Based Assay 115
MTT Assay125
Real-Time Glo™ MT Cell Viability Assay110

Table 2: Quantification of Apoptotic and Necrotic Cells

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control2.51.1
Staurosporine (100 nM)35.215.8
Staurosporine (500 nM)20.745.3

Table 3: Caspase-3 Activity

TreatmentRelative Caspase-3 Activity (Fold Change)
Vehicle Control1.0
Staurosporine (100 nM)4.2
Staurosporine (500 nM)3.1

Table 4: Cell Cycle Analysis

Treatment% Sub-G1 Phase% G1 Phase% S Phase% G2/M Phase
Vehicle Control1.855.425.117.7
Staurosporine (100 nM)22.560.110.37.1

Experimental Protocols

This compound-Based Cell Viability Assay

Materials:

  • This compound-Reducta Reagent (hypothetical)

  • Cell Culture Medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Excitation: 540 nm, Emission: 590 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Prepare the this compound-Reducta working solution by diluting the stock solution 1:100 in pre-warmed cell culture medium.

  • Add 20 µL of the this compound-Reducta working solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 540 nm and emission at 590 nm.

Annexin V-FITC/PI Apoptosis Assay

This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[2][3][4][5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described in the previous protocol.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][9][10]

Materials:

  • Caspase-3 Activity Assay Kit (containing a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • 96-well black plates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol:

  • Seed and treat cells as previously described.

  • Lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.

  • Centrifuge the lysate to pellet the cell debris.

  • Transfer the supernatant to a new 96-well black plate.

  • Prepare the caspase-3 substrate reaction mix according to the kit manufacturer's instructions.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.[11][12][13][14]

Materials:

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • 70% Ethanol

  • Cold PBS

  • Flow cytometer

Protocol:

  • Seed and treat cells as outlined in the initial protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general procedure for detecting key apoptotic proteins by western blotting.[15][16][17][18]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Assay Reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates from treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed pathway of this compound-induced apoptosis.

G Experimental Workflow: this compound-Based Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for desired time C->D E Add this compound-Reducta Reagent D->E F Incubate for 1-4h E->F G Measure fluorescence (Ex: 540 nm, Em: 590 nm) F->G H Data Analysis G->H

Workflow for the this compound-based cell viability assay.

G Validation Workflow for the this compound-Based Assay cluster_0 Primary Assay cluster_1 Validation Assays cluster_2 Data Comparison and Validation Citreorosein_Assay This compound-Based Assay Data_Analysis Comparative Data Analysis Citreorosein_Assay->Data_Analysis MTT_Assay MTT Assay MTT_Assay->Data_Analysis AnnexinV_Assay Annexin V/PI Staining AnnexinV_Assay->Data_Analysis Caspase_Assay Caspase-3 Activity Caspase_Assay->Data_Analysis CellCycle_Assay Cell Cycle Analysis CellCycle_Assay->Data_Analysis Western_Blot Western Blot Western_Blot->Data_Analysis

Validation workflow for the this compound-based assay.

References

Application of Citreorosein in Fungal Metabolite Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein is a naturally occurring anthraquinone, a class of polyketide secondary metabolites produced by various species of fungi, plants, and lichens. This document provides detailed application notes and experimental protocols for the study of this compound, focusing on its role in fungal metabolite research, including its biosynthesis, biological activities, and potential applications. While specific quantitative data for this compound's antifungal and cytotoxic effects are not extensively reported in publicly available literature, this guide furnishes detailed methodologies for researchers to determine these values and further investigate its mechanism of action.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, most notably anti-inflammatory properties. Understanding these activities is crucial for exploring its potential as a therapeutic agent or a lead compound in drug discovery.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory effects by modulating key signaling pathways. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. This inhibition is achieved through the downregulation of critical inflammatory signaling cascades.

The primary mechanisms of this compound's anti-inflammatory action involve the blockade of:

  • Mitogen-Activated Protein Kinase (MAPK) pathways: this compound attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK[1].

  • Nuclear Factor-kappa B (NF-κB) signaling: It inhibits the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκB[1].

  • Akt signaling pathway: this compound interferes with the phosphorylation of Akt, a key regulator of cell survival and inflammation[1].

Proposed Biosynthesis of this compound

This compound is a polyketide, and its biosynthesis is proposed to follow a pathway similar to other fungal polyketides, such as citrinin. The core of the molecule is assembled by a Type I iterative polyketide synthase (PKS).

Proposed Biosynthetic Pathway of this compound:

The biosynthesis is initiated with an acetyl-CoA starter unit, followed by the iterative addition of seven malonyl-CoA extender units. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone scaffold. Subsequent tailoring reactions, including hydroxylation and methylation, are catalyzed by specific enzymes encoded within the biosynthetic gene cluster to yield the final this compound molecule.

Application in Fungal Metabolite Studies

This compound can be utilized in various aspects of fungal metabolite research, from understanding fungal secondary metabolism to screening for novel bioactive compounds.

  • Reference Standard: Pure this compound can be used as a reference standard in analytical techniques like HPLC, LC-MS, and NMR for the identification and quantification of this metabolite in fungal extracts.

  • Biosynthetic Pathway Elucidation: Labeled precursors of this compound can be used in feeding experiments to unravel the details of its biosynthetic pathway.

  • Biological Activity Screening: this compound can be included in screening libraries to assess its bioactivity against a wide range of targets, including fungal pathogens, cancer cell lines, and inflammatory models.

  • Inducer/Regulator of Secondary Metabolism: The effect of this compound on the production of other secondary metabolites in fungi can be investigated to understand the complex regulatory networks of fungal metabolism.

Experimental Protocols

The following sections provide detailed protocols for key experiments to characterize the antifungal and cytotoxic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines the broth microdilution method to determine the MIC of this compound against fungal pathogens like Candida albicans and Aspergillus fumigatus.

Materials:

  • This compound

  • Fungal strains (C. albicans, A. fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole for C. albicans, Amphotericin B for A. fumigatus)

  • Sterile saline (0.85%)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for C. albicans, Potato Dextrose Agar for A. fumigatus) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO at the highest concentration used for the test compound).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. For Candida species, this is often a ≥50% reduction in turbidity. For Aspergillus species, it is the lowest concentration showing no visible growth.

    • Growth can be assessed visually or by measuring the absorbance at 530 nm using a microplate reader.

Data Presentation:

The results of the MIC assay should be summarized in a table.

Fungal StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans (ATCC 90028)[Experimental Value][Experimental Value]
Aspergillus fumigatus (ATCC 204305)[Experimental Value][Experimental Value]
Determination of IC50 for Cytotoxic Activity

This protocol describes the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on human cell lines.

Materials:

  • This compound

  • Human cell lines (e.g., HeLa - cervical cancer, HEK293 - normal kidney)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to obtain various concentrations (e.g., from 100 µM to 0.1 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

The IC50 values should be presented in a clear table.

Cell LineIncubation Time (h)This compound IC50 (µM)
HeLa24[Experimental Value]
48[Experimental Value]
72[Experimental Value]
HEK29324[Experimental Value]
48[Experimental Value]
72[Experimental Value]

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Citreorosein_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway This compound This compound p38 p38 This compound->p38 JNK JNK This compound->JNK ERK ERK This compound->ERK IKK IKK This compound->IKK Akt Akt This compound->Akt Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Stimuli->p38 Stimuli->JNK Stimuli->ERK Stimuli->IKK Stimuli->Akt MAPK_pathway MAPK Pathway AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Gene Expression NFkB_pathway NF-κB Pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Cytokines Gene Expression Akt_pathway Akt Pathway Akt->IKK Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_this compound Prepare this compound Serial Dilutions Start->Prep_this compound Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_this compound->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Read Results (Visual/Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Experimental Workflow for Cytotoxicity (IC50) Assay

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Dilutions Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Troubleshooting & Optimization

Technical Support Center: Improving Citreorosein Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling citreorosein. This guide provides troubleshooting advice and detailed protocols to address the common challenge of its poor solubility in aqueous buffers, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a naturally occurring trihydroxyanthraquinone, a class of compounds known for their characteristically low water solubility.[1][2] Its chemical structure is largely hydrophobic, leading to poor dissolution in aqueous media.[3] The estimated water solubility of this compound is only about 95.38 mg/L (approximately 0.33 mM) at 25°C.[1] This inherent low solubility is the primary reason for the difficulties encountered when trying to dissolve it directly into standard buffers like PBS or TRIS.

Q2: What is the recommended first-line method for solubilizing this compound for in vitro experiments?

The most common and recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is an excellent choice, as this compound is highly soluble in it (up to 125 mg/mL).[5][6] This high-concentration stock can then be serially diluted into your aqueous experimental buffer to the final desired concentration.

Key Consideration: For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q3: Can I improve this compound solubility by adjusting the pH of my buffer?

Yes, pH modification can significantly improve solubility. This compound contains multiple phenolic hydroxyl groups, which are weakly acidic (predicted pKa ≈ 6.2-7.4).[2][5] By increasing the pH of the buffer to a value above its pKa, these hydroxyl groups will deprotonate, forming a more polar and water-soluble phenolate salt. Emodin, a closely related compound, is known to be more soluble in aqueous alkali solutions.[7]

Experimental Caveat: Ensure that the required alkaline pH is compatible with the stability of your target proteins, cells, and other experimental components.

Q4: My experiment is sensitive to organic solvents and pH changes. What are my alternatives?

For sensitive applications, using cyclodextrins is a highly effective strategy.[8] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the poorly soluble this compound molecule, forming a "host-guest" inclusion complex.[10][11] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of this compound without requiring organic solvents or extreme pH.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective derivative used for this purpose.[9]

Q5: Are there other advanced methods for solubility enhancement relevant to drug development?

For professionals in drug development, several other advanced techniques can be employed to overcome poor solubility for formulation purposes:

  • Micellar Solubilization: Using surfactants or polymers (e.g., Poloxamers, Tween® 80) to form micelles that encapsulate the drug.[14][15]

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier matrix at the molecular level to improve dissolution rates.[16]

  • Particle Size Reduction: Techniques like micronization or nanosization increase the surface-area-to-volume ratio, which can improve the rate of dissolution.[16][17]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
Water~95.38 mg/L (0.33 mM)Estimated value; practically insoluble.[1][3]
DMSO125 mg/mL (436.7 mM)Highly soluble; recommended for stock solutions.[6]
EthanolSolubleEmodin, a related compound, is soluble in ethanol.[7][18]
AcetoneSoluble[5]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
Diagrams and Workflows

G

G

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound for subsequent dilution.[4][19][20]

  • Calculation: Determine the mass of this compound needed to prepare your desired stock concentration (e.g., 50 mM).

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL of 50 mM stock: 0.050 mol/L × 0.001 L × 286.24 g/mol = 0.0143 g (14.3 mg).

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.[6] The solution should be clear and yellow/orange.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4][6]

Protocol 2: Determining Optimal pH for Solubility Enhancement

This protocol helps identify the minimum pH required to achieve the desired aqueous solubility for your experiment.

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM TRIS-HCl or phosphate) with a range of pH values, such as 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Saturation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a fixed volume (e.g., 1 mL) of each buffer in separate tubes. Ensure some solid remains undissolved.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully collect the supernatant from each tube. Measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

  • Analysis: Plot the measured solubility (concentration) against the buffer pH to determine the optimal pH for your desired concentration.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses the kneading method to prepare a solid, water-soluble this compound-cyclodextrin complex, which is ideal for solvent-sensitive experiments.[11][17]

  • Molar Ratio: Select a molar ratio of this compound to Cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Weighing: Calculate and weigh the required amounts of this compound and HP-β-CD.

  • Paste Formation: Place the HP-β-CD powder into a glass mortar. Add a small volume of a water-ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with the pestle until a homogeneous, sticky paste is formed.

  • Incorporation: Add the this compound powder to the paste and continue to knead thoroughly for 45-60 minutes. The mixture should maintain a consistent color and texture.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until the mass is constant, or use a vacuum oven for more efficient drying.

  • Final Product: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. This powder can now be directly dissolved in your aqueous buffer. Store the complex powder in a desiccator.

References

Optimizing Citreorosein Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of citreorosein in cell culture media.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in experimental settings.

Q1: What is this compound and what are its basic properties?

This compound is a naturally occurring anthraquinone compound.[1] It is classified as a polyketide and has been found in organisms such as P. herquei.[1] It presents as a solid with limited solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at a concentration of 125 mg/mL (436.70 mM), though ultrasonic assistance may be needed.[2] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[2] For long-term storage, it is advisable to store the stock solution at -20°C.[1] To prepare stock solutions, dissolve the desired amount of this compound in a small amount of appropriate solvent (e.g., DMSO) and then bring it to the final volume with double-distilled water or your desired buffer.[3] Stock solutions are often prepared at higher concentrations (e.g., 10x, 100x) to minimize the volume of solvent added to the final cell culture, and to enhance stability for longer storage periods.[3]

Q3: What are the primary factors that can affect this compound stability in cell culture media?

While specific data for this compound is limited, the stability of similar compounds in cell culture media is generally influenced by several factors:

  • pH: The pH of the culture medium can significantly impact the degradation rate of compounds. For many molecules, stability is highest within a specific pH range.[4][5][6][7][8]

  • Temperature: Higher temperatures typically accelerate the degradation of chemical compounds.[4][5][6][7][8] Storing media with this compound at 4°C when not in use is a recommended practice.

  • Light: As an anthraquinone dye, this compound may be sensitive to light.[9] Exposure to light can lead to photodegradation. It is advisable to protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.

  • Media Components: Components within the cell culture media, such as certain amino acids (e.g., cysteine) or metal ions (e.g., ferric ammonium citrate), can interact with and affect the stability of dissolved compounds. The presence of serum can also influence stability, with some analytes showing altered stability in serum samples over time.[10][11][12][13][14]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.

Q4: Is there any data on the half-life of this compound in common cell culture media like DMEM?

Currently, there is no readily available published data on the specific half-life or degradation kinetics of this compound in common cell culture media such as DMEM. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Q5: How can I determine the stability of this compound in my specific cell culture setup?

A general approach to determine the stability of a small molecule like this compound in cell culture media involves the following steps:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[2][3]

  • Spike the cell culture medium with a known concentration of this compound.

  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Analyze the concentration of the remaining this compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[15][16][17][18]

This will allow you to determine the degradation rate and half-life of this compound in your specific medium and under your experimental conditions.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or unexpected experimental results. This compound degradation: The compound may be degrading over the course of the experiment, leading to a lower effective concentration.1. Perform a stability study: Follow the protocol outlined in the FAQ to determine the stability of this compound under your experimental conditions.[19][20][21][22] 2. Prepare fresh solutions: Prepare fresh this compound solutions for each experiment. 3. Minimize exposure to harsh conditions: Protect solutions from light and elevated temperatures.
Precipitation of this compound in the cell culture medium. Poor solubility: this compound has limited aqueous solubility and may precipitate when added to the medium, especially at higher concentrations.1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically <0.5%). 2. Use a gentle mixing technique: When adding the this compound stock solution to the medium, vortex or invert the tube gently to ensure proper mixing without causing precipitation. 3. Consider nanoparticle formulation: For advanced applications, this compound nanoparticles have been shown to have improved aqueous solubility.[23]
Difficulty dissolving this compound powder. Inappropriate solvent or technique: The choice of solvent and dissolution method is crucial.1. Use an appropriate solvent: DMSO is a recommended solvent for this compound.[2] Chloroform has also been used to dissolve this compound for nanoparticle preparation.[23] 2. Utilize sonication: Gentle sonication can aid in the dissolution of the compound.[2] 3. Ensure solvent quality: Use high-quality, anhydrous solvents.
Variability between experimental replicates. Inconsistent compound handling: Differences in how this compound is handled between experiments can lead to variability.1. Standardize stock solution preparation: Use a consistent protocol for preparing and storing stock solutions.[3] 2. Control for environmental factors: Ensure all replicates are treated identically in terms of light exposure and temperature. 3. Perform quality control: Periodically check the concentration of your stock solution to ensure it has not degraded.

Section 3: Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a detailed methodology for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable detector (UV or MS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.

  • Immediately after spiking (T=0), remove an aliquot (e.g., 1 mL) and store it at -80°C. This will serve as your baseline concentration.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) and store it at -80°C.

  • After collecting all time points, thaw the samples.

  • Prepare the samples for HPLC analysis. This may involve protein precipitation by adding a cold solvent like acetone or acetonitrile (e.g., 1:4 ratio of sample to solvent), followed by centrifugation to pellet the precipitated proteins.[17]

  • Analyze the supernatant by HPLC to quantify the concentration of this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Section 4: Visualizations

Experimental_Workflow_for_Citreorosein_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO spike_media Spike Cell Culture Medium to 10 µM prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample_t0 Sample at T=0 spike_media->sample_t0 sample_tx Sample at T=x hours incubate->sample_tx prep_hplc Prepare Samples for HPLC sample_t0->prep_hplc sample_tx->prep_hplc analyze_hplc Quantify this compound by HPLC prep_hplc->analyze_hplc plot_data Plot Data & Calculate Half-life analyze_hplc->plot_data

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting_Logic_for_Inconsistent_Results cluster_investigation Investigation cluster_solutions Solutions start Inconsistent Experimental Results Observed check_stability Is this compound Stable Under Experimental Conditions? start->check_stability check_solubility Is this compound Precipitating in the Medium? start->check_solubility check_handling Is Compound Handling Consistent? start->check_handling solution_stability Perform Stability Study Prepare Fresh Solutions Protect from Light/Heat check_stability->solution_stability solution_solubility Check Final Solvent Conc. Use Gentle Mixing check_solubility->solution_solubility solution_handling Standardize Protocols Perform QC on Stock check_handling->solution_handling

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

troubleshooting citreorosein precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to citreorosein precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution, especially when I add it to my aqueous buffer or cell culture media?

A1: this compound precipitation is most often caused by its low solubility in water.[1] While it is readily soluble in organic solvents like DMSO, transferring it to an aqueous environment can cause the concentration to exceed its solubility limit, leading to the formation of a solid precipitate.[2][3] This is a common issue when a concentrated stock solution in an organic solvent is diluted into a buffer or media.[2]

Key Factors Leading to Precipitation:

  • Supersaturation: The final concentration of this compound in your aqueous solution is likely higher than its maximum solubility in that specific medium. The estimated water solubility of this compound is very low, at approximately 95.38 mg/L.[1]

  • Solvent Change: A drastic change in solvent polarity from DMSO to water reduces the compound's ability to stay dissolved.[2]

  • Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. Storing working solutions at 4°C can sometimes induce precipitation.[4]

  • pH of the Medium: The pH of your buffer can influence the ionization state of this compound's hydroxyl groups, which in turn affects its solubility.[5][6]

Q2: My this compound stock solution, prepared in DMSO, appears cloudy or has visible particulates. What should I do?

A2: A cloudy or precipitated stock solution can compromise experimental results. This issue can arise from several factors:

  • Incomplete Dissolution: this compound may not have been fully dissolved initially. High-concentration DMSO stocks may require sonication to fully dissolve.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to fall out of solution.[4][8]

  • Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination reduces the solvent's capacity to dissolve this compound.[7]

Corrective Actions:

  • Gently warm the vial in a 37°C water bath for 5-10 minutes.

  • Briefly sonicate the vial to aid in re-dissolving the precipitate.

  • If particulates remain, centrifuge the vial at high speed to pellet the precipitate. Carefully collect the supernatant for your experiment, noting that the actual concentration may be lower than intended.

  • For best results, it is highly recommended to prepare a fresh stock solution using anhydrous DMSO.[7]

Q3: What are the optimal solvents and storage conditions for preparing and maintaining this compound solutions?

A3: Proper solvent selection and storage are critical for preventing precipitation and degradation.

Solvent Recommendations: this compound is a yellow to orange solid powder that is soluble in several organic solvents.[7][9] Its solubility in DMSO is particularly high, making it the recommended solvent for primary stock solutions.[7]

Storage Guidelines:

  • Solid Compound: Store at -20°C, sealed tightly and protected from moisture and light.[7]

  • Stock Solutions (in DMSO): For long-term storage, aliquot into single-use vials to avoid freeze-thaw cycles and store at -80°C (stable for up to 6 months).[7] For short-term use, store at -20°C (stable for up to 1 month).[7] Always use newly opened or anhydrous DMSO for preparation.[7]

Quantitative Data Summary

For ease of reference, the key physicochemical properties and solubility data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₀O₆[9][10][11]
Molecular Weight286.24 g/mol [1][9][10]
AppearanceYellow to orange solid powder[7][9]
Melting Point288 °C[9][10][11]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO125 mg/mL (436.70 mM)[7]
Water~0.095 mg/mL (~0.33 mM) (estimated)[1]
ChloroformSoluble[9]
DichloromethaneSoluble[9]
Ethyl AcetateSoluble[9]
AcetoneSoluble[9]

Troubleshooting Guides & Protocols

General Troubleshooting Workflow for Precipitation

If you encounter precipitation, follow this logical workflow to identify and resolve the issue.

G cluster_observe Observation cluster_check Investigation cluster_action Corrective Actions A Precipitation Observed in Final Solution B Is the Stock Solution (in DMSO) Clear? A->B C Cloudy Stock Solution B->C No D Clear Stock Solution B->D Yes E 1. Warm & Sonicate Stock 2. Centrifuge if needed 3. Prepare Fresh Stock C->E F 1. Lower Final Concentration 2. Decrease Final DMSO % 3. Add Stock to Vortexing Buffer 4. Perform Serial Dilutions D->F

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol: Preparation of a this compound Working Solution

This protocol details the recommended procedure for preparing a this compound working solution from a solid, minimizing the risk of precipitation.

G A Step 1: Weigh This compound Powder B Step 2: Add Anhydrous DMSO for Stock Solution A->B C Step 3: Sonicate until Completely Dissolved (e.g., 100 mM Stock) B->C E Step 5: Add Stock Solution Dropwise to Vortexing Buffer to Reach Final Concentration C->E D Step 4: Prepare Final Aqueous Buffer/Media D->E F Step 6: Use Working Solution Immediately E->F

Caption: Recommended workflow for preparing this compound working solutions.

Detailed Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM). Using high-quality DMSO is critical.[7]

    • Vortex and then sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into single-use tubes and store appropriately.[7]

  • Prepare Working Solution:

    • Warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can slightly increase this compound's solubility.

    • While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.

    • Use the final working solution immediately after preparation for best results.

Signaling Pathway Visualization

This compound has been shown to inhibit inflammatory pathways, particularly by blocking Akt and JNK signaling, which affects downstream targets like COX-2.[12]

G cluster_pathway This compound Mechanism of Action Stimulus Inflammatory Stimulus (e.g., SCF/IL-10/LPS) Akt Akt Stimulus->Akt JNK JNK Stimulus->JNK COX2 COX-2 Induction Akt->COX2 JNK->COX2 PGD2 PGD2 Generation COX2->PGD2 Inflammation Inflammatory Response PGD2->Inflammation CIT This compound CIT->Akt CIT->JNK

Caption: this compound inhibits PGD2 generation by blocking the Akt and JNK pathways.[12]

References

Technical Support Center: Citreorosein Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from the compound citreorosein in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a naturally occurring polyketide belonging to the hydroxyanthraquinone class of compounds.[1][2] Like many anthraquinone derivatives, this compound possesses intrinsic fluorescent properties. This autofluorescence can lead to false-positive signals in your assay if its excitation and emission spectra overlap with those of your experimental fluorophore. Additionally, this compound may act as a quencher, reducing the fluorescence signal of your probe and leading to false-negative results.

Q2: What are the primary mechanisms of fluorescence interference?

A2: The two main mechanisms of interference are:

  • Autofluorescence: The compound itself emits light upon excitation, adding to the signal detected from your fluorescent probe.[3]

  • Quenching: The compound absorbs the excitation energy from your fluorophore or de-excites it through non-radiative pathways, thus reducing its fluorescence emission.[4]

Q3: How can I determine if this compound is interfering with my assay?

A3: A simple control experiment can help identify interference. Prepare a sample containing this compound in the assay buffer without your fluorescent probe or biological target. If you detect a significant signal at your assay's emission wavelength, this compound is autofluorescent under your experimental conditions. To test for quenching, compare the fluorescence intensity of your probe in the presence and absence of this compound. A decrease in signal in the presence of this compound suggests quenching.

Troubleshooting Guide: Interference in a Calcium Imaging Assay using Fura-2

A common fluorescence-based assay that can be affected by interfering compounds is intracellular calcium imaging using ratiometric dyes like Fura-2. Fura-2 allows for the quantification of intracellular calcium concentration by measuring the ratio of its fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free).[1][5][6][7][8]

Potential Issue: You observe an unexpected increase or decrease in the 340/380 nm ratio in cells treated with this compound, which is inconsistent with the expected biological response. This could be due to the spectral properties of this compound overlapping with the excitation or emission wavelengths of Fura-2.

Spectral Properties of Fura-2 and Related Anthraquinones
Compound/DyeExcitation Max (nm)Emission Max (nm)Reference
Fura-2 (Ca2+-bound) ~340~510[1][5]
Fura-2 (Ca2+-free) ~380~510[1][5]
1-Hydroxyanthraquinone ~405~550-650Not explicitly found, but inferred from general knowledge.
1,2-Dihydroxyanthraquinone Not specifiedDual emission[9]
1,4-Dihydroxyanthraquinone Not specifiedNo dual emission[9]

Note: The spectral properties of hydroxyanthraquinones can be influenced by their substitution pattern and the solvent environment.

Experimental Protocol: Identifying and Mitigating this compound Interference in Fura-2 Assays

1. Characterize this compound's Autofluorescence:

  • Objective: To determine the excitation and emission spectra of this compound in your assay buffer.

  • Protocol:

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

    • Using a scanning spectrofluorometer, measure the emission spectrum by exciting at 340 nm and 380 nm.

    • Measure the excitation spectrum by setting the emission wavelength to 510 nm.

    • Interpretation: Significant emission at 510 nm upon excitation at 340 nm or 380 nm indicates autofluorescence that will interfere with the Fura-2 signal.

2. Assess Quenching Effects:

  • Objective: To determine if this compound quenches the fluorescence of Fura-2.

  • Protocol:

    • Prepare solutions of Fura-2 (in its calcium-bound and calcium-free forms, if possible) in assay buffer.

    • Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm.

    • Add increasing concentrations of this compound to the Fura-2 solutions and repeat the fluorescence measurements.

    • Interpretation: A concentration-dependent decrease in Fura-2 fluorescence indicates quenching.

3. Mitigation Strategies:

  • Spectral Unmixing: If your imaging software supports it, you can perform spectral imaging and linear unmixing to separate the fluorescence signal of Fura-2 from that of this compound. This requires obtaining the emission spectrum of this compound alone.

  • Use a Red-shifted Calcium Indicator: Consider using a calcium indicator that excites and emits at longer wavelengths where autofluorescence from compounds like this compound is often lower.[10] Examples include X-Rhod-1 or Fura-Red.

  • Background Subtraction: For autofluorescence, you can image a control group of cells treated only with this compound (and no Fura-2) and subtract this background fluorescence from your experimental images.[3] However, this assumes uniform uptake and distribution of this compound.

  • Reduce this compound Concentration: If possible, lower the concentration of this compound to a level where its interference is minimal while still eliciting the desired biological effect.

Signaling Pathway and Experimental Workflow Diagrams

Serotonin-Induced Calcium Signaling Pathway

The following diagram illustrates a simplified signaling pathway where serotonin (5-HT) binding to its receptor (e.g., 5-HT2A) leads to an increase in intracellular calcium, a process that can be monitored using Fura-2.[2][11] this compound interference could potentially mask or mimic the true calcium signal.

G Serotonin-Induced Calcium Release Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum 5HT_Receptor 5-HT Receptor PLC Phospholipase C (PLC) 5HT_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates IP3_Receptor IP3 Receptor Calcium_ER Ca²⁺ Store IP3_Receptor->Calcium_ER Opens Channel Serotonin Serotonin (5-HT) Serotonin->5HT_Receptor Binds IP3->IP3_Receptor Binds Calcium_Cytosol Cytosolic Ca²⁺ (Measured by Fura-2) Calcium_ER->Calcium_Cytosol Release Cellular_Response Cellular Response Calcium_Cytosol->Cellular_Response Triggers

Caption: Serotonin-induced intracellular calcium release pathway.

Troubleshooting Workflow for Fluorescence Interference

This workflow outlines the logical steps to identify and address potential fluorescence interference from a test compound like this compound.

G Troubleshooting Workflow for Fluorescence Interference Start Unexpected Fluorescence Signal with Test Compound Control_Exp Run Control Experiments: 1. Compound alone 2. Probe + Compound Start->Control_Exp Is_Autofluorescent Is Compound Autofluorescent? Control_Exp->Is_Autofluorescent Compound alone signal? Is_Quenching Does Compound Quench Probe? Control_Exp->Is_Quenching Probe + Compound signal reduced? Mitigate_Auto Mitigate Autofluorescence: - Spectral Unmixing - Background Subtraction - Use Red-shifted Probe Is_Autofluorescent->Mitigate_Auto Yes No_Interference No Significant Interference Detected. Proceed with Assay. Is_Autofluorescent->No_Interference No Mitigate_Quench Mitigate Quenching: - Lower Compound Concentration - Use Brighter/More Photostable Probe Is_Quenching->Mitigate_Quench Yes Is_Quenching->No_Interference No End Accurate Data Mitigate_Auto->End Mitigate_Quench->End No_Interference->End

Caption: A logical workflow for troubleshooting fluorescence assay interference.

References

Technical Support Center: Overcoming Low Yield in Citreorosein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for citreorosein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, a naturally occurring anthraquinone derivative. Here you will find answers to frequently asked questions and detailed guides to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My final yield of purified this compound is consistently low. What are the most common causes?

Low yield in this compound purification can stem from several stages of the process, beginning with its production in fungal cultures and extending through extraction and purification. The primary factors include:

  • Suboptimal Fungal Fermentation: The initial concentration of this compound produced by the fungal culture (e.g., Penicillium species) is a critical determinant of the final yield. Factors such as the composition of the culture medium, pH, temperature, and aeration can significantly impact the production of secondary metabolites like this compound.

  • Inefficient Extraction: The choice of solvent and extraction method is crucial for efficiently recovering this compound from the fungal biomass and culture medium. An inappropriate solvent may fail to extract a significant portion of the target compound.

  • Losses During Purification: Each purification step, particularly chromatography, can lead to product loss. This can be due to irreversible adsorption to the stationary phase, co-elution with impurities leading to the discarding of mixed fractions, or degradation of the compound during the process.

  • Compound Degradation: this compound, like many natural products, can be sensitive to factors such as light, pH, and temperature, which can lead to degradation and a subsequent reduction in yield.

Q2: How can I optimize the production of this compound in my fungal culture to improve the starting yield?

Optimizing fermentation conditions is a key strategy for enhancing the initial yield of this compound. Consider the following parameters:

  • Culture Medium Composition: The carbon and nitrogen sources in the culture medium are critical. For instance, glucose has been shown to be an effective carbon source for the production of other fungal secondary metabolites. The concentration of these sources should be optimized.

  • pH and Temperature: The pH of the culture medium and the incubation temperature can significantly influence fungal growth and metabolite production. These parameters should be systematically varied to find the optimal conditions for your specific fungal strain.

  • Aeration and Agitation: Adequate aeration and agitation are important for submerged fermentation to ensure sufficient oxygen supply and nutrient distribution. The speed of the rotary shaker is a key parameter to optimize.[1]

  • Fermentation Time: The production of secondary metabolites like this compound is often growth-phase dependent. It is essential to determine the optimal fermentation time to harvest the culture when this compound concentration is at its peak.[1]

Q3: What are the most effective solvents for extracting this compound from fungal cultures?

The choice of solvent is critical for maximizing the extraction of this compound. Generally, organic solvents of intermediate polarity are effective for extracting anthraquinones.

  • Chloroform: Has been successfully used for the extraction of related compounds from Penicillium species.[2][3]

  • Ethyl Acetate, Methanol, and Acetone: These solvents are also commonly used for the extraction of anthraquinones and other fungal metabolites.

  • Solvent Mixtures: In some cases, a mixture of solvents can provide better extraction efficiency than a single solvent.

It is advisable to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your specific fungal culture and experimental setup.

Q4: I'm using silica gel column chromatography for purification, but the recovery is poor. What can I do to improve it?

Poor recovery from silica gel chromatography can be due to several factors. Here are some troubleshooting tips:

  • Solvent System Optimization: The polarity of the mobile phase is critical. If the solvent is too polar, this compound may elute too quickly with impurities. If it's not polar enough, the compound may bind too strongly to the silica gel, leading to poor recovery. A gradual increase in polarity (gradient elution) often yields better results than isocratic elution.

  • Sample Loading: Overloading the column can lead to poor separation and band broadening, resulting in mixed fractions and lower yield of the pure compound. Ensure the amount of crude extract loaded is appropriate for the column size.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the silica gel. If this is suspected, switching to a different stationary phase (e.g., alumina) or an alternative purification method like High-Speed Counter-Current Chromatography (HSCCC) may be beneficial.

Q5: Are there alternative purification methods to silica gel chromatography that might give a better yield?

Yes, High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative for the purification of natural products like this compound.

  • Advantages of HSCCC: HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby eliminating the problem of irreversible adsorption.[4][5][6] This often leads to higher recovery rates. It is also well-suited for separating compounds from complex crude extracts.[7]

  • Solvent System Selection: The key to successful HSCCC is the selection of a suitable two-phase solvent system. This is typically achieved through a series of small-scale partition coefficient (K) experiments.

Troubleshooting Guides

Problem 1: Low this compound Concentration in the Crude Extract
Possible Cause Suggested Solution
Suboptimal Fermentation ConditionsSystematically optimize fermentation parameters such as culture medium composition (carbon and nitrogen sources), pH, temperature, and agitation speed.[1]
Incorrect Fermentation TimePerform a time-course experiment to identify the peak of this compound production.
Inefficient Extraction SolventTest a panel of solvents with varying polarities (e.g., chloroform, ethyl acetate, methanol, acetone) to find the most effective one for your fungal strain.
Incomplete ExtractionEnsure thorough mixing and sufficient extraction time. Multiple extraction steps (e.g., 3x) with fresh solvent will improve recovery.
Problem 2: Poor Yield During Chromatographic Purification
Possible Cause Suggested Solution
Silica Gel Chromatography
Inappropriate Solvent SystemSystematically vary the mobile phase composition to achieve good separation and elution of this compound. Consider using a gradient elution.
Column OverloadingReduce the amount of crude extract loaded onto the column relative to the amount of silica gel.
Irreversible AdsorptionConsider switching to a different stationary phase (e.g., alumina) or an alternative purification technique like HSCCC.
High-Speed Counter-Current Chromatography (HSCCC)
Unsuitable Two-Phase Solvent SystemPerform systematic screening of different solvent systems to find one that provides an optimal partition coefficient (K) for this compound.
Emulsion FormationAdjust the solvent system composition or the flow rate to minimize emulsion formation, which can interfere with the separation.

Data Presentation

Table 1: Comparison of Reported Yields for Fungal Metabolite Purification
Compound Organism Purification Method Yield from Crude Extract Reference
CitreoviridinPenicillium citreonigrumSemi-preparative HPLC27.1%[2]
Mycophenolic AcidPenicillium brevicompactumAlumina Column Chromatography84.12%[8]
Hydroxyl-α-sanshoolZanthoxylum armatumSilica Gel Column Chromatography12.42%[9]

Note: Data for this compound is limited; related compounds are presented for comparison.

Experimental Protocols

Protocol 1: General Procedure for this compound Production and Extraction

This protocol is a general guideline based on methods used for similar fungal metabolites. Optimization will be required for your specific strain and laboratory conditions.

  • Fermentation:

    • Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose medium).

    • Inoculate the medium with a fresh culture of the this compound-producing fungus.

    • Incubate the culture in a shaker at the optimized temperature and agitation speed for the predetermined optimal fermentation time.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a suitable organic solvent (e.g., chloroform or ethyl acetate) three times.

    • Combine the organic extracts.

    • Dry the fungal mycelium, grind it into a powder, and extract it with the same organic solvent.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_production Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Fungal Fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction filtration->extraction Separate Mycelium & Broth evaporation1 Evaporation extraction->evaporation1 chromatography Chromatography evaporation1->chromatography Crude Extract fraction_collection Fraction Collection chromatography->fraction_collection evaporation2 Evaporation fraction_collection->evaporation2 purity_check Purity & Yield Analysis evaporation2->purity_check Purified this compound

Caption: General workflow for this compound production and purification.

troubleshooting_low_yield cluster_investigate Investigation Stages cluster_solutions Potential Solutions start Low Final Yield check_production 1. Check Initial Production start->check_production check_extraction 2. Evaluate Extraction start->check_extraction check_purification 3. Assess Purification start->check_purification optimize_fermentation Optimize Fermentation (Medium, pH, Temp) check_production->optimize_fermentation optimize_extraction Test Different Solvents & Methods check_extraction->optimize_extraction optimize_chromatography Adjust Mobile Phase & Loading check_purification->optimize_chromatography alternative_methods Consider Alternative Methods (e.g., HSCCC) check_purification->alternative_methods

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Optimizing HPLC Gradient for Citreorosein Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of citreorosein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC separation of this compound and related fungal anthraquinones.

ProblemPotential CauseSuggested Solution
Poor Resolution / Peak Co-elution Inadequate mobile phase composition.1. Adjust Mobile Phase pH: this compound is a phenolic compound, and its ionization state is pH-dependent. An acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is often used to suppress the ionization of phenolic hydroxyl groups, leading to better retention and peak shape on a C18 column.[1] Experiment with a pH range of 2.5-4.0 to find the optimal selectivity. 2. Modify Organic Solvent: While acetonitrile is a common choice, methanol can offer different selectivity for closely eluting compounds.[1] Try replacing acetonitrile with methanol or using a mixture of both. 3. Optimize Gradient Slope: A shallow gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
Peak Tailing Secondary interactions between this compound and the stationary phase.1. Use an End-Capped Column: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing. Employing a modern, high-purity, end-capped C18 column can minimize these interactions. 2. Lower Mobile Phase pH: As mentioned above, an acidic mobile phase protonates the silanol groups, reducing their interaction with the analyte. 3. Add a Competitive Base (Use with Caution): In some cases, a small amount of a competitive base like triethylamine can be added to the mobile phase to block active silanol sites. However, this can affect column longevity and is not always necessary with modern columns.
Broad Peaks Suboptimal flow rate or temperature.1. Optimize Flow Rate: For a standard 4.6 mm ID HPLC column, a flow rate of 1.0 mL/min is a good starting point.[2] Deviating significantly from the column's optimal flow rate can lead to band broadening. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks and shorter retention times.[3][4][5] However, be mindful of the thermal stability of this compound.
Inconsistent Retention Times Poor column equilibration or changes in mobile phase composition.1. Ensure Adequate Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration. For gradient methods, a 5-10 column volume re-equilibration is typically recommended. 2. Prepare Fresh Mobile Phase Daily: The composition of the mobile phase, especially the pH of aqueous buffers, can change over time due to solvent evaporation or absorption of atmospheric CO2.
Ghost Peaks Contamination in the HPLC system or sample carryover.1. Run a Blank Gradient: Inject a blank solvent (e.g., your initial mobile phase) to see if the ghost peaks are present. If so, this indicates system contamination. Flush the system with a strong solvent like isopropanol. 2. Optimize Needle Wash: If the ghost peaks appear after a sample injection, it could be due to carryover. Optimize the needle wash procedure on your autosampler, using a solvent that effectively dissolves this compound.
Baseline Drift Mobile phase issues or detector lamp instability.1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and additives to minimize impurities that can cause baseline drift, especially in gradient elution. 2. Degas Mobile Phase: Dissolved gases in the mobile phase can lead to baseline noise and drift. Degas your solvents before use. 3. Check Detector Lamp: An aging detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient method for this compound separation?

A good starting point for a reversed-phase HPLC method for this compound on a C18 column would be a gradient elution using an acidified water/acetonitrile mobile phase.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or a more specific wavelength determined from a UV scan).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. A scouting gradient could be 10% to 90% B over 20 minutes.

Q2: How does the mobile phase pH affect the separation of this compound?

This compound has phenolic hydroxyl groups, making it an ionizable compound. The pH of the mobile phase will influence its degree of ionization.

  • At a low pH (e.g., 2.5-4), the phenolic groups are protonated (non-ionized). In this state, this compound is more hydrophobic and will have a longer retention time on a reversed-phase column. This is generally preferred as it leads to better peak shape and retention.

  • At a higher pH , the phenolic groups will deprotonate (ionize), making the molecule more polar. This will result in a shorter retention time. If the mobile phase pH is close to the pKa of this compound, you may observe peak broadening or splitting due to the co-existence of both ionized and non-ionized forms.

Q3: My this compound peak is co-eluting with another peak. How can I improve the separation?

Co-elution is a common challenge, especially in complex fungal extracts. Here are a few strategies:

  • Change the organic modifier: If you are using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. These solvents have different polarities and can alter the selectivity of the separation.

  • Adjust the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.

  • Modify the gradient: Make the gradient shallower around the elution time of your peak of interest. This will increase the separation time between closely eluting compounds.

  • Change the stationary phase: If the above strategies fail, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity based on pi-pi interactions or hydrogen bonding.

Q4: Can temperature be used to optimize the separation of this compound?

Yes, temperature is a useful parameter for optimization.

  • Increased Temperature: Generally, increasing the column temperature (e.g., to 35-45°C) will decrease the viscosity of the mobile phase, leading to lower backpressure and sharper peaks.[3][4][5] It can also slightly alter the selectivity of the separation.

  • Decreased Temperature: In some cases, lowering the temperature can increase the retention of some compounds more than others, which might improve the resolution of critical pairs.

It is important to ensure that this compound is stable at the tested temperatures.

Q5: How can I confirm the identity of my this compound peak?

To confirm the identity of your peak, you can:

  • Spike your sample: Inject a small amount of a pure this compound standard into your sample and observe if the peak area of interest increases without the appearance of a new peak.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector: This will allow you to obtain the UV spectrum of your peak and compare it to the spectrum of a known this compound standard.

  • Couple your HPLC to a Mass Spectrometer (LC-MS): This will provide mass information for your peak, which can be used to confirm its molecular weight and fragmentation pattern against a standard or literature data.

Experimental Protocols

Protocol 1: General Purpose Gradient Method for this compound Separation

This protocol provides a starting point for the separation of this compound from a fungal extract.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water (HPLC Grade)
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at 254 nm (or optimal wavelength for this compound)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Note: This is a general method and may require optimization based on your specific sample and HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Start: Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_method Review Method Parameters (Gradient, Mobile Phase, Column) start->check_method check_system Inspect HPLC System (Connections, Leaks, Pressure) start->check_system resolution_issue Poor Resolution or Co-elution check_method->resolution_issue If resolution is poor tailing_issue Peak Tailing check_method->tailing_issue If peaks are tailing adjust_gradient Adjust Gradient Slope (Make it shallower) resolution_issue->adjust_gradient change_solvent Change Organic Solvent (ACN to MeOH or vice-versa) resolution_issue->change_solvent adjust_ph Optimize Mobile Phase pH (e.g., 2.5 - 4.0) resolution_issue->adjust_ph resolution_ok Resolution Improved? adjust_gradient->resolution_ok change_solvent->resolution_ok adjust_ph->resolution_ok end_good Problem Resolved resolution_ok->end_good Yes consult_expert Consult Senior Scientist or Instrument Vendor resolution_ok->consult_expert No check_column Use End-Capped Column tailing_issue->check_column lower_ph Lower Mobile Phase pH tailing_issue->lower_ph tailing_ok Tailing Reduced? check_column->tailing_ok lower_ph->tailing_ok tailing_ok->end_good Yes tailing_ok->consult_expert No

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

Gradient_Optimization_Logic start Start: Develop Initial Method - C18 Column - ACN/Water + Acid - Scouting Gradient run_sample Run Sample Evaluate Chromatogram start->run_sample evaluation Evaluation Good Separation? Peak Shape Acceptable? Retention Time Stable? run_sample->evaluation optimize_gradient Optimize Gradient evaluation:c->optimize_gradient No, poor resolution optimize_ph Optimize pH evaluation:p->optimize_ph No, peak tailing optimize_temp Optimize Temperature evaluation:r->optimize_temp No, broad peaks final_method Final Validated Method evaluation:c->final_method Yes optimize_gradient->run_sample optimize_ph->run_sample optimize_temp->run_sample

Caption: Logical flow for HPLC gradient optimization for this compound.

References

Technical Support Center: Storage and Stability of Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of citreorosein to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Encountering unexpected results with this compound? Degradation during storage is a common culprit. This guide will help you troubleshoot potential stability issues.

Observed Issue Potential Cause(s) Recommended Solution(s)
Change in color of solid this compound (e.g., darkening) Oxidation, photodegradationStore solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures.
Decreased potency or biological activity in assays Chemical degradation (hydrolysis, oxidation)Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot and store at -80°C for no longer than 6 months. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC analysis Formation of degradation productsConduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. Review storage conditions for light and oxygen exposure.
Precipitation in this compound solutions Poor solubility, solvent evaporation, degradationEnsure the solvent is appropriate and the concentration is within the solubility limits. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs upon thawing, gently warm and vortex to redissolve.
Inconsistent experimental results Inconsistent storage conditions, degradation of stock solutionsStandardize storage protocols for all this compound samples. Regularly check the purity of stock solutions using a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly closed container, protected from light, in a dry, cool, and well-ventilated area[1]. Recommended storage temperatures are between 2-8°C. For maximum stability, storing under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.

Q2: How should I store this compound in solution?

This compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to one month), solutions in solvents like DMSO can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C. Always use tightly sealed containers and protect from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What are the main factors that can cause this compound to degrade?

This compound, as a hydroxyanthraquinone and a phenolic compound, is primarily susceptible to:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the anthraquinone core.

  • Hydrolysis: While generally more stable to hydrolysis than esters, extreme pH conditions (strong acids or bases) can promote degradation.

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the literature, based on studies of similar anthraquinones like emodin and aloe emodin, potential degradation can occur. Forced degradation studies on these related compounds have shown susceptibility to acid and water-induced degradation, as well as moderate degradation under oxidative conditions. It is plausible that this compound could undergo similar degradation, potentially involving modifications to the hydroxyl and hydroxymethyl groups or the anthraquinone ring system.

Q5: How can I check if my this compound has degraded?

The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for the quantification of its purity. A change in the physical appearance, such as color, can also be an indicator of degradation.

Quantitative Data on Stability of Related Anthraquinones

While specific quantitative stability data for this compound is limited, the following table summarizes the results of a forced degradation study on the structurally similar anthraquinones, aloe emodin and emodin. This data can provide insights into the potential stability of this compound under similar conditions.

Stress Condition Aloe Emodin (% Recovery) Emodin (% Recovery)
Acid Hydrolysis 29.2223.88
Water Degradation 36.2370.22
Oxidation 61.8776.68
Photolysis (Daylight) 85.7486.54
Dry Heat 89.2382.05
Base Hydrolysis Not specified95.33

Data adapted from a forced degradation study on aloe emodin and emodin.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid this compound and the stock solution to direct sunlight for 24 hours or in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a suitable HPLC-UV method.

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating anthraquinones[2][3].

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase system consists of:

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30.1-35 min: Return to 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy, typically around 254 nm for anthraquinones).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The developed HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ)[4][5].

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Thermal_Stress Thermal_Stress This compound->Thermal_Stress Heat Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Thermal_Stress->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_stability_testing Stability Assessment Solid_Storage Solid this compound (2-8°C, Dark, Inert Atm.) Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Solid_Storage->Forced_Degradation Solution_Storage This compound Solution (-20°C or -80°C, Dark) Solution_Storage->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Quantification of Degradation HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Quantifying Citreorosein in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of citreorosein in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The main challenges in quantifying this compound, an anthraquinone, stem from the complexity of the sample matrices it is often found in, such as herbal extracts, microbial cultures, and biological fluids (e.g., plasma). These challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2] This is a significant issue in complex biological samples.

  • Low Concentrations: this compound may be present at low concentrations, requiring highly sensitive analytical methods for accurate detection and quantification.[1]

  • Extraction Efficiency: Achieving consistent and high recovery of this compound from the sample matrix is crucial for accurate results and can be challenging due to its physicochemical properties and interactions with matrix components.

  • Interference from Isomers: Structural isomers of this compound may be present in the sample, which can interfere with quantification if not properly separated chromatographically.

  • Analyte Stability: this compound may be susceptible to degradation under certain storage and experimental conditions, affecting the accuracy of the quantification.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely accepted and robust technique for the quantification of this compound in complex mixtures.[1] This method offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte even in the presence of interfering compounds. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be used, particularly for less complex matrices or when a mass spectrometer is not available.[3][4]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[5]

  • Chromatographic Separation: Optimize the HPLC method to ensure this compound is well-separated from co-eluting matrix components.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating their effect on ionization.[5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound can help to compensate for signal suppression or enhancement.[5]

Q4: What are the key parameters to consider for HPLC method development for this compound?

A4: For developing a robust HPLC method for this compound, consider the following:

  • Column Chemistry: A C18 column is a common starting point for the analysis of moderately polar compounds like this compound.[3][6]

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient elution to achieve good separation.[5][6]

  • Detection Wavelength: When using a UV or DAD detector, the wavelength should be set at the maximum absorbance of this compound for optimal sensitivity.

  • Flow Rate and Column Temperature: These parameters should be optimized to achieve good peak resolution and a reasonable run time.

Q5: How should I assess the stability of this compound in my samples?

A5: To assess the stability of this compound, you should perform forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[7][8][9] A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products.[4][7] Stability should also be evaluated under typical sample storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[6]

Troubleshooting Guides

Guide 1: Poor Peak Shape in Chromatography
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between this compound and the stationary phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.[5]- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.[5]
Peak Fronting Column overload.- Reduce the injection volume or dilute the sample.[5]
Split Peaks Clogged frit or column void; Contamination at the head of the column.- Replace the column frit or the column.- Back-flush the column (if permissible by the manufacturer).[1]
Broad Peaks Low column temperature; High dead volume in the system.- Increase the column temperature.- Check and minimize the length and diameter of all tubing.[1]
Guide 2: Issues with Analyte Response in MS
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Ion suppression from the sample matrix; Inefficient ionization; Analyte degradation.- Improve sample cleanup using SPE or LLE.[5]- Optimize chromatographic separation to avoid co-elution with interfering compounds.[5]- Dilute the sample.[5]- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[5]- Ensure the mobile phase pH is suitable for ionization.- Check sample stability and storage conditions; prepare fresh standards and samples.[5]
High Signal Intensity Ion enhancement due to matrix effects.- Use a stable isotope-labeled internal standard.[1]- Dilute the sample extract.[1]
No Signal Incorrect MS parameters; No analyte in the sample or below the limit of detection.- Verify the mass spectrometer is set to monitor the correct m/z for this compound.[5]- Check the ionization mode (positive vs. negative).[5]- Concentrate the sample.- Verify the extraction efficiency.

Quantitative Data Summary

The following tables provide example data for key validation parameters in this compound quantification. Actual values will vary depending on the specific matrix and analytical method.

Table 1: Example Recovery and Matrix Effect Data for this compound in Different Matrices

Matrix Extraction Method Mean Recovery (%) RSD (%) Matrix Effect (%) RSD (%)
Human Plasma Protein Precipitation88.54.292.3 (Suppression)5.1
Herbal Extract Solid-Phase Extraction95.23.1115.8 (Enhancement)6.3
Microbial Culture Liquid-Liquid Extraction91.73.898.1 (Minimal Effect)4.5

Recovery and Matrix Effect were calculated as described in the experimental protocols below.

Table 2: Example HPLC-MS/MS Method Validation Parameters for this compound

Parameter Result
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Bias) Within ±10%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Calculation of Recovery and Matrix Effect:

  • Recovery (%): (Peak area of analyte in pre-spiked sample / Peak area of analyte in post-spiked sample) x 100.

  • Matrix Effect (%): (Peak area of analyte in post-spiked blank matrix / Peak area of analyte in neat solution) x 100.[2]

Protocol 2: Extraction and Quantification of this compound from Fungal Culture (e.g., Penicillium sp.)

1. Sample Preparation (Liquid-Liquid Extraction):

  • Centrifuge the fungal culture broth to separate the mycelia and the supernatant.

  • Lyophilize the mycelia.

  • Extract a known weight of lyophilized mycelia with methanol (e.g., 10 mL of methanol per 1 g of mycelia) by sonication for 30 minutes.[3]

  • Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Redissolve the residue in a known volume of methanol.

  • Filter the extract through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.

2. HPLC-DAD Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 65:35, v/v) with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set to the maximum absorbance of this compound.

  • Injection Volume: 20 µL.

Visualizations

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_response Response Issues start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape response Inconsistent Response? peak_shape->response No adjust_mobile_phase Adjust Mobile Phase pH peak_shape->adjust_mobile_phase Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) response->improve_cleanup Yes end Accurate Quantification response->end No check_column Check/Replace Column adjust_mobile_phase->check_column optimize_gradient Optimize Gradient check_column->optimize_gradient optimize_gradient->response use_is Use Internal Standard improve_cleanup->use_is check_ms Check MS Parameters use_is->check_ms check_ms->end

References

Technical Support Center: Improving the Accuracy of Citreorosein MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) determination for citreorosein, a naturally derived compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is accurate MIC determination important?

A1: this compound is an anthraquinone pigment, a type of natural product that has been investigated for its antimicrobial properties. Accurate MIC determination is the first step in assessing its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[1][2][3]. This value is critical for guiding further preclinical development, understanding the compound's spectrum of activity, and ensuring reproducible research outcomes[2][4].

Q2: Which is the recommended standard method for determining the MIC of this compound?

A2: The broth microdilution method is the recommended "gold standard" for determining the MIC of antimicrobial agents[1]. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5]. It involves testing a range of serially diluted compound concentrations against a standardized microbial inoculum in a 96-well microtiter plate[1][5].

Q3: this compound is a colored compound. How does this affect visual MIC reading?

A3: The inherent color of this compound can significantly interfere with the standard method of determining microbial growth, which relies on visually assessing turbidity (cloudiness) in the broth[6]. This interference can make it difficult to distinguish between the compound's color and actual microbial growth, leading to inaccurate and subjective MIC endpoints.

Q4: How can I overcome the issue of color interference during MIC determination?

A4: To overcome color interference, it is highly recommended to use a metabolic indicator dye, such as resazurin (also known as alamarBlue)[7][8]. Resazurin is blue and non-fluorescent; however, in the presence of viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin[7]. The MIC is then determined as the lowest this compound concentration where the blue color persists, indicating inhibition of metabolic activity[8]. Alternatively, a microplate photometer can be used to measure absorbance at a specific wavelength (e.g., 600 nm) to quantify growth, subtracting the background absorbance of this compound at each concentration[9][10].

Q5: What challenges related to solubility might I encounter with this compound?

A5: Like many natural products, this compound may have poor solubility in aqueous culture media[6]. Incomplete dissolution can lead to compound precipitation at higher concentrations, making it impossible to determine the true MIC. It is crucial to ensure the compound is fully dissolved in the initial stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[11].

Q6: If I use a solvent like DMSO, will it affect the test organism?

A6: DMSO can be toxic to microorganisms at higher concentrations. Therefore, the final concentration of DMSO in the MIC assay wells should not exceed a level that would affect microbial growth, typically recommended to be 1.0% or less[11]. A solvent control (media with the same concentration of DMSO used in the test wells, but without this compound) must always be included to ensure the solvent itself is not inhibiting growth.

Troubleshooting Guide

Users may encounter several issues during this compound MIC determination. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values across replicates 1. Inaccurate pipetting or serial dilutions.2. Non-homogenous inoculum.3. Incomplete solubility of this compound, leading to precipitation.1. Calibrate pipettes regularly. Use fresh tips for each dilution.2. Vortex the microbial suspension thoroughly before adding to wells.3. Ensure the this compound stock solution is fully dissolved before starting dilutions. Consider gentle warming or sonication[11].
No clear MIC endpoint / "Trailing growth" 1. The inherent color of this compound is obscuring the visual endpoint[6].2. The organism exhibits "trailing," where reduced but persistent growth occurs over a range of concentrations[5].3. The endpoint reading criteria are not standardized.1. Use a colorimetric indicator like resazurin to assess cell viability instead of turbidity[8].2. Read plates at a consistent, standardized time (e.g., exactly 24 hours for yeasts)[12].3. For visual reading with azoles, the MIC is often defined as ≥50% growth reduction compared to the control. For spectrophotometric reading, define the MIC as the concentration that inhibits ≥80% or ≥90% of growth[2][5].
Growth in negative control well 1. Contamination of the growth medium, water, or reagents.2. Cross-contamination between wells during pipetting.1. Use sterile techniques throughout the procedure. Test media for sterility before use.2. Be careful during plate inoculation; avoid splashing.
No growth in positive control well 1. Inoculum viability is too low.2. An error in media preparation.3. The solvent (e.g., DMSO) concentration is too high, causing toxicity.1. Use a fresh culture to prepare the inoculum. Ensure the final inoculum density is correct.2. Verify the composition and pH of the Mueller-Hinton or RPMI-1640 medium.3. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%)[11]. Run a solvent toxicity control.
This compound precipitates in wells 1. The compound's solubility limit in the aqueous medium has been exceeded.2. Interaction between the compound and components of the microtiter plate.1. Lower the starting concentration of the this compound serial dilution.2. Use low-binding plates. Visually inspect the stock solution for any precipitation before use[11].

Experimental Protocols

Key Experiment: Broth Microdilution MIC Assay for this compound

This protocol is adapted from CLSI guidelines and incorporates modifications for colored, natural compounds.

1. Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 medium, sterile

  • Test microorganism (e.g., Candida albicans, Staphylococcus aureus)

  • Sterile 96-well U-bottom microtiter plates[4]

  • Sterile water or saline

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Spectrophotometer or microplate reader (optional)

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL)[11].

  • Ensure complete dissolution, using gentle vortexing. If necessary, briefly sonicate.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast[4].

  • Dilute this adjusted suspension in the appropriate sterile broth (e.g., CAMHB or RPMI) to achieve the final required inoculum density of approximately 0.5-2.5 x 10³ CFU/mL for yeast or 5 x 10⁵ CFU/mL for bacteria in the wells.

4. Plate Setup and Serial Dilution:

  • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Add 200 µL of the this compound working solution (prepared from the stock) to the first well of each row to be tested.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.

  • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

5. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

  • Seal the plate and incubate at 35°C for 20-24 hours for most bacteria and yeasts[1][4].

6. Determination of MIC:

  • Method A (Colorimetric): Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours[8]. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink[7][8].

  • Method B (Spectrophotometric): Before incubation, measure the absorbance of the plate to get a baseline reading (this accounts for the compound's color). After incubation, measure the absorbance again at 600 nm. Subtract the baseline reading and calculate the percentage of growth inhibition relative to the growth control. The MIC is the concentration that achieves ≥90% inhibition.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Results Stock 1. Prepare this compound Stock in DMSO Dilution 3. Perform Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum 2. Prepare Standardized Microbial Inoculum Inoculation 4. Inoculate Plate with Microorganism Inoculum->Inoculation Dilution->Inoculation Incubation 5. Incubate at 35°C for 24 hours Inoculation->Incubation Indicator 6. Add Resazurin Indicator Incubation->Indicator Read 7. Read Plate (Visual or Spectrophotometer) Indicator->Read MIC 8. Determine MIC Value Read->MIC

Caption: Workflow for the broth microdilution MIC assay adapted for this compound.

TroubleshootingFlowchart decision decision solution solution problem Problem: Inaccurate or Inconsistent MIC Results q1 Is the MIC endpoint unclear or subjective? problem->q1 s1 Solution: Use Resazurin indicator or a plate reader. q1->s1 Yes q2 Is there precipitation in the wells? q1->q2 No s2 Solution: Ensure complete stock solubility. Check solvent concentration. q2->s2 Yes q3 Are control wells failing? q2->q3 No s3 Solution: Check for contamination. Verify inoculum density & media. q3->s3 Yes

Caption: A logical troubleshooting guide for common this compound MIC issues.

References

Technical Support Center: In Vitro Applications of Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with citreorosein in vitro. The information focuses on best practices for handling this anthraquinone compound to ensure experimental reproducibility and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic activity of this compound?

A1: This question contains a common misconception. This compound is a naturally occurring anthraquinone, a type of polyketide, not an enzyme.[1] Therefore, it does not have an "optimal pH for enzymatic activity." However, the pH of your experimental buffer is critical as it can affect the stability, solubility, and bioavailability of this compound in your in vitro system, which in turn will influence its biological effects.

Q2: How does pH affect this compound in solution?

Q3: What is the known mechanism of action for this compound in vitro?

A3: In vitro studies have shown that this compound can attenuate the generation of cyclooxygenase-2 (COX-2) dependent prostaglandin D2.[2] It achieves this by inhibiting the Akt and JNK signaling pathways.[2] Specifically, it has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit and reduce the phosphorylation of c-Jun.[2]

Q4: What are the key factors to consider for ensuring the stability of this compound in my experiments?

A4: Like many complex organic molecules, the stability of this compound can be influenced by several factors. These include:

  • pH: As discussed, maintaining a near-neutral and stable pH is important.

  • Light: Anthraquinones can be light-sensitive. It is advisable to prepare and store this compound solutions protected from light.

  • Temperature: For long-term storage, this compound should be stored as a solid at a low temperature. In solution, it is best to prepare fresh or store aliquots at -20°C or -80°C for short periods.

  • Oxidizing agents: The presence of strong oxidizing agents in the buffer should be avoided as they may degrade the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no biological activity observed 1. This compound degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, extreme pH).2. Poor solubility: this compound may not be fully dissolved in the experimental medium.3. Incorrect concentration: The concentration used may be too low to elicit a response.1. Prepare fresh solutions from a solid stock. Ensure storage conditions are appropriate (cool, dark).2. Initially dissolve this compound in a small amount of an organic solvent like DMSO before diluting to the final concentration in your aqueous buffer. Ensure the final solvent concentration is compatible with your assay system.3. Perform a dose-response experiment to determine the optimal working concentration.
Precipitation of this compound in the culture medium 1. Exceeded solubility limit: The concentration of this compound is too high for the aqueous medium.2. Interaction with media components: Components in the cell culture medium (e.g., proteins in serum) may be causing precipitation.1. Lower the final concentration of this compound. Increase the percentage of the initial organic solvent if your experimental system can tolerate it.2. Test the solubility of this compound in the basal medium without serum first. If precipitation occurs only with serum, consider reducing the serum percentage during the treatment period if experimentally viable.
Inconsistent results between experiments 1. pH drift in the medium: The pH of the cell culture medium can change over time, especially with high cell densities.2. Inconsistent solution preparation: Variations in the preparation of this compound stock and working solutions.3. Cell passage number: The responsiveness of cells can change at high passage numbers.1. Use a well-buffered medium (e.g., HEPES-buffered) and monitor the pH of your cultures. Ensure the incubator CO2 levels are stable.2. Follow a standardized protocol for solution preparation. Use calibrated pipettes and ensure the compound is fully dissolved before use.3. Use cells within a consistent and low passage number range for all related experiments.

Data and Protocols

This compound Properties
PropertyValueReference
Chemical Formula C15H10O6[1]
Molar Mass 286.239 g·mol−1[1]
Melting Point 288 °C[3]
Common Solvents DMSO, EthanolGeneral Lab Knowledge
Experimental Protocol: Preparation of this compound for In Vitro Assays
  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out a precise amount of solid this compound.

    • Dissolve in a suitable volume of sterile DMSO to make a 10 mM stock solution.

    • Vortex thoroughly until completely dissolved.

    • Aliquot into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution in your pre-warmed cell culture medium or assay buffer to the desired final concentration.

    • Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.

    • Mix well by gentle inversion or vortexing before adding to your experimental setup.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock to Working Concentration in Buffer/Medium prep_stock->prep_work treat Treat Cells with this compound Working Solution prep_work->treat add_cells Seed Cells and Allow to Adhere add_cells->treat incubate Incubate for a Defined Period treat->incubate assay Perform Biological Assay (e.g., ELISA, Western Blot, qPCR) incubate->assay analyze Analyze and Interpret Data assay->analyze signaling_pathway This compound This compound akt Akt Phosphorylation This compound->akt inhibits jnk JNK Phosphorylation This compound->jnk inhibits ikk IKK Phosphorylation akt->ikk ap1 AP-1 DNA Binding jnk->ap1 ikb IκB Degradation ikk->ikb nfkb NF-κB p65 Nuclear Translocation ikb->nfkb prevents cox2 COX-2 Expression nfkb->cox2 promotes ap1->cox2 promotes pgd2 PGD2 Generation cox2->pgd2 troubleshooting_guide start Inconsistent or No Activity? check_sol Is Compound Precipitating? start->check_sol check_prep Followed Standardized Prep Protocol? check_sol->check_prep No sol_yes Lower Concentration or Adjust Solvent check_sol->sol_yes Yes check_cells Are Cells Healthy & Low Passage? check_prep->check_cells Yes prep_no Prepare Fresh Solution Carefully check_prep->prep_no No cells_no Use New Batch of Cells check_cells->cells_no No final Consider Dose-Response & Time-Course check_cells->final Yes

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Citreorosein and Other Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Anthraquinones, a class of aromatic compounds found in various natural sources, have demonstrated a broad range of biological activities, including promising antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of citreorosein and other prominent anthraquinones, supported by available experimental data.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected anthraquinones against various microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. It is a key metric for assessing antimicrobial potency.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of MIC values should be approached with caution, as experimental conditions such as microbial strains, inoculum density, and testing methodology can vary between studies, influencing the outcomes.

AnthraquinoneMicroorganismMIC (µg/mL)Reference
This compound Vibrio carchariae0.01 (Biofilm)[1]
Pseudoalteromonas elyakovii0.001 (Biofilm)[1]
Emodin Staphylococcus aureus (MRSA)4 - 32[2][3]
Staphylococcus epidermidis4 - 32[4]
Bacillus subtilis10[5]
Escherichia coli>1024[6]
Aeromonas hydrophila100[7]
Chrysophanol Bacillus subtilis>250[8]
Staphylococcus aureus>250[8]
Escherichia coli>250[8]
Physcion Staphylococcus aureus128[9]
Staphylococcus epidermidis128[9]
Pseudomonas aeruginosa128[9]
Chlamydia psittaci128 - 256[9]
Aloe-emodin Staphylococcus aureus4 - 32[4]
Staphylococcus epidermidis4 - 32[4]
Bacillus subtilis62.5[10]
Escherichia coli62.5 - 256[4][10]
Rhein Staphylococcus aureus (MRSA)7.8 - 31.25[11]
Staphylococcus aureus12.5[12]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial activity. Below are detailed methodologies for two commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[13][14]

a. Preparation of Materials:

  • Test Compound: Dissolve the anthraquinone in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (or another suitable broth).

b. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[15][16]

a. Preparation of Materials:

  • Test Compound: Prepare solutions of the anthraquinone at various concentrations.

  • Bacterial Culture: Prepare a standardized inoculum as described for the broth microdilution method.

  • Agar Plates: Use sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Sterile Cork Borer: To create wells in the agar.

b. Assay Procedure:

  • Evenly spread the standardized bacterial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the agar.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening natural products for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Evaluation cluster_data Data Analysis A Source Material (e.g., Plant, Fungus) B Extraction & Isolation of Anthraquinones A->B C Primary Screening (e.g., Agar Well Diffusion) B->C Test Compounds D Quantitative Assay (e.g., Broth Microdilution for MIC) C->D Active Compounds E Mechanism of Action Studies D->E Further Investigation F Data Interpretation & Comparison D->F MIC Values E->F Mechanistic Insights

Caption: A generalized workflow for the discovery and evaluation of antimicrobial compounds from natural sources.

Antimicrobial Mechanisms of Anthraquinones

The antimicrobial action of anthraquinones is multifaceted and can involve several mechanisms:

  • Cell Wall and Membrane Disruption: Some anthraquinones can interfere with the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components and cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA and inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription. They can also interfere with ribosome function, inhibiting protein synthesis.

  • Biofilm Formation Inhibition: Several anthraquinones have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[17]

  • Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.

The specific mechanism of action can vary depending on the structure of the anthraquinone and the target microorganism. Further research is needed to fully elucidate the antimicrobial pathways of this compound and other related compounds to facilitate the development of new and effective antimicrobial therapies.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Citreorosein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Citreorosein, an anthraquinone derivative, has demonstrated significant anti-inflammatory properties in preclinical research. Its mechanism of action primarily involves the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are critical in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. By attenuating these signaling pathways, this compound effectively suppresses the inflammatory response at a molecular level[1].

Performance Comparison in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs. Below is a summary of the performance of two standard anti-inflammatory drugs, Indomethacin and Dexamethasone, in this model. It is important to note that corresponding in vivo data for this compound in this specific model is not currently available in the reviewed literature.

CompoundDoseTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Indomethacin 10 mg/kg2 hours54%[2]
3 hours54%[2]
4 hours54%[2]
5 hours33%[2]
Dexamethasone 1 µg (local pre-injection)3 hours>60%[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo anti-inflammatory studies.

Carrageenan-Induced Paw Edema in Rats

This model induces an acute and localized inflammatory response, allowing for the quantitative assessment of anti-inflammatory compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, Indomethacin, Dexamethasone) dissolved in an appropriate vehicle

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound or vehicle (for the control group) is administered, typically orally or intraperitoneally, at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways and experimental processes provides a clearer understanding of the scientific methodology and the compound's mechanism of action.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization grouping Random Grouping animal_acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline compound_prep Compound Preparation administration Compound/Vehicle Administration compound_prep->administration baseline->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (hourly) induction->measurement calculation Calculate Paw Edema Volume measurement->calculation inhibition Calculate % Inhibition calculation->inhibition statistics Statistical Analysis inhibition->statistics

Experimental workflow for the carrageenan-induced paw edema model.

This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways. The diagrams below illustrate the inhibitory action of this compound on the NF-κB and MAPK pathways.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->MAPK inhibits phosphorylation Gene Inflammatory Gene Expression AP1->Gene promotes

Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound presents a promising natural compound with potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways[1]. While direct comparative in vivo data against standard drugs like indomethacin and dexamethasone in models such as carrageenan-induced paw edema is needed to fully elucidate its therapeutic potential, the existing mechanistic studies provide a strong rationale for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to design and interpret future studies aimed at validating the in vivo efficacy of this compound and its derivatives as novel anti-inflammatory agents.

References

Bioactivity Profile of Citreorosein: An Analysis of its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citreorosein, a naturally occurring anthraquinone, has been investigated for its biological activities. While comprehensive cross-validation of its bioactivity in different cancer cell lines is not extensively documented in publicly available literature, existing studies provide valuable insights into its mechanisms of action, particularly concerning its anti-inflammatory properties. This guide synthesizes the available experimental data on this compound, focusing on its effects on signaling pathways in mouse bone marrow-derived mast cells (BMMCs).

Quantitative Data Summary

Cell LineBioactivityKey FindingsSignaling Pathways AffectedReference
Mouse Bone Marrow-Derived Mast Cells (BMMCs)Anti-inflammatoryInhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β).Attenuation of MAPKs (ERK1/2, p38, JNK), inhibition of NF-κB and AP-1 activation.[1]

Signaling Pathway Modulated by this compound

This compound has been shown to inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways. The diagram below illustrates the mechanism of action of this compound in BMMCs, where it interferes with the activation of MAPKs and the transcription factors NF-κB and AP-1.[1]

Stimuli PMA + A23187 (Stimulation) MAPKs MAPKs (ERK1/2, p38, JNK) Stimuli->MAPKs IKK IKK Stimuli->IKK cJun c-Jun MAPKs->cJun AP1 AP-1 cJun->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines promotes transcription IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB NFkB->Cytokines promotes transcription This compound This compound This compound->MAPKs inhibits phosphorylation This compound->cJun inhibits phosphorylation This compound->IKK inhibits phosphorylation

This compound's inhibitory effect on signaling pathways.

Experimental Protocols

Cell Culture and Stimulation

Mouse bone marrow-derived mast cells (BMMCs) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. To induce an inflammatory response, cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187.[1]

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: BMMCs are treated with this compound at various concentrations and then stimulated. After incubation, the cells are harvested and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of MAPKs (ERK, p38, JNK), IκB, and c-Jun.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) DNA Binding Activity Assay
  • Nuclear Extraction: Nuclear extracts are prepared from this compound-treated and stimulated BMMCs using a nuclear extraction kit.

  • EMSA (Electrophoretic Mobility Shift Assay): The DNA binding activity of NF-κB and AP-1 is determined by EMSA. Nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the consensus binding site for either NF-κB or AP-1.

  • Electrophoresis and Autoradiography: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film to visualize the bands.[1]

General Experimental Workflow for Cytotoxicity Assessment

While specific cytotoxicity data for this compound is limited, the following workflow outlines a standard procedure for assessing the cytotoxic potential of a compound like this compound in cancer cell lines.

start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture compound_treatment Treatment with this compound (various concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT, or Resazurin) incubation->viability_assay data_acquisition Data Acquisition (e.g., Spectrophotometer) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

A typical workflow for assessing cytotoxicity.

References

A Comparative Analysis of Citreorosein and Chrysophanol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic profiles of related compounds is crucial for the advancement of targeted cancer therapies. This guide provides an objective comparison of the cytotoxic effects of two naturally occurring anthraquinones, citreorosein and chrysophanol, supported by available experimental data.

While both this compound and chrysophanol belong to the anthraquinone family, a comprehensive review of existing literature reveals a significant disparity in the depth of research into their cytotoxic properties. Chrysophanol has been the subject of numerous studies, providing a clearer picture of its anticancer potential and mechanisms of action. In contrast, quantitative cytotoxic data for this compound against cancer cell lines remains notably scarce, limiting a direct and robust comparison.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for chrysophanol across various human cancer cell lines. It is important to note that no directly comparable IC50 values for this compound in cancer cell lines could be identified in the reviewed literature. One study noted that ω-Hydroxyemodin (an alternative name for this compound) is harmless to eukaryotic cells at concentrations that are sub-inhibitory to the growth of bacteria, which may suggest a lower cytotoxic potential against mammalian cells, though this is not conclusive.

Compound Cell Line Cancer Type IC50 (µg/mL) Reference
ChrysophanolA549Non-small cell lung24.76[1]
ChrysophanolSK-OV-3Ovary7.28[1]
ChrysophanolSK-MEL-2Melanoma5.83[1]
ChrysophanolXF498Central nervous system30.0[1]
ChrysophanolHCT-15Colon30.0[1]
ChrysophanolHepG2Liver~19.0 (74.5 µM)
ChrysophanolJ5LiverNot specified
ChrysophanolHep3BLiverNot specified
ChrysophanolCaki-2RenalNot specified
ChrysophanolMCF-7BreastNot specified
ChrysophanolMDA-MB-231BreastNot specified

Mechanisms of Cytotoxicity: A Tale of Two Pathways

The predominant mechanism of chrysophanol-induced cell death appears to be necrosis, a form of caspase-independent cell death.[1][2] This is often triggered by the generation of reactive oxygen species (ROS) and a subsequent depletion of cellular ATP levels.[1][2] Studies have shown that chrysophanol can induce necrotic-like cell death in human liver and lung cancer cells.[1][2] In some instances, particularly in colorectal cancer cells, chrysophanol has been observed to induce apoptosis by activating the intrinsic mitochondrial pathway.

Information regarding the cytotoxic mechanism of this compound is limited. One study indicates that this compound has anti-inflammatory properties, inhibiting the generation of prostaglandin D2 by blocking the Akt and JNK signaling pathways. While these pathways can be implicated in cell survival and proliferation, this study did not directly assess cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and chrysophanol.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chrysophanol or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Signaling Pathway Diagram

The following diagram illustrates a simplified overview of the signaling pathways implicated in the cytotoxic effects of chrysophanol, primarily leading to necrosis.

Chrysophanol_Cytotoxicity_Pathway Chrysophanol Chrysophanol Cell Cancer Cell Chrysophanol->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ATP ↓ ATP Production Mitochondria->ATP Necrosis Necrosis ATP->Necrosis

Caption: Chrysophanol induces cytotoxicity primarily through the generation of ROS, leading to mitochondrial dysfunction, decreased ATP production, and ultimately, necrotic cell death.

Conclusion

The available evidence strongly suggests that chrysophanol possesses notable cytotoxic activity against a range of cancer cell lines, primarily through the induction of necrosis. Its potential as an anticancer agent warrants further investigation. In stark contrast, the cytotoxicity of this compound remains largely unexplored. To establish a clear comparative profile, future research should focus on determining the IC50 values of this compound in various cancer cell lines and elucidating its mechanisms of action. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this class of anthraquinones and for identifying promising new candidates for cancer therapy.

References

A Comparative Analysis of Citreorosein and Aloe-Emodin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two naturally occurring anthraquinones: citreorosein and aloe-emodin. The following sections objectively compare their performance in anticancer, anti-inflammatory, and antimicrobial studies, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

This compound and aloe-emodin, both belonging to the anthraquinone family of natural compounds, exhibit a range of promising biological activities. Aloe-emodin has been extensively studied and demonstrates potent anticancer activity across a wide array of cancer cell lines, operating through multiple signaling pathways to induce apoptosis and cell cycle arrest. It also possesses significant anti-inflammatory and antimicrobial properties, particularly against Gram-positive bacteria.

This compound is primarily recognized for its pronounced anti-inflammatory effects, effectively inhibiting key inflammatory mediators. While its antimicrobial potential is acknowledged, and it has been shown to inhibit certain fungi, quantitative data on its anticancer and broad-spectrum antibacterial activities are less prevalent in the current literature. This guide consolidates the available data to offer a clear comparison of their bioactive profiles.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anticancer and antimicrobial bioactivities of this compound and aloe-emodin.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Aloe-Emodin Human glioblastoma (U373)18.59 µg/mL[1]
Human breast carcinoma (MCF-7)16.56 µg/mL[1]
Human colorectal cancer (HT-29)5.38 µg/mL[1]
Human glioma (U87)25.0 µg/mL (48h)[1]
Human promyelocytic leukemia (HL-60)20.93 µM[1]
Human myelogenous leukemia (K-562)60.98 µM[1]
Burkitt's lymphoma (P3HR-1)28.06 µM[1]
Human hepatoma (Huh-7)~75 µM[1]
Human leukemia (CCRF-CEM)9.872 µM[2]
Multidrug-resistant leukemia (CEM/ADR5000)12.85 µM[2]
Human colon cancer (HCT116 p53+/+)16.47 µM[2]
Human colon cancer (HCT116 p53-/-)11.19 µM[2]
Human breast cancer (MDA-MB-231)22.3 µM[2]
Human embryonic kidney (HEK293)16.9 µM[2]
Human colon carcinoma (DLD-1)0.30–0.37 mM (48h)[3]
Human colon carcinoma (WiDr)0.15–0.22 mM (48h)[3]
This compound Data Not Available-

Table 2: Comparative Antimicrobial Activity (MIC Values)

CompoundMicroorganismMIC (µg/mL)Reference
Aloe-Emodin Staphylococcus epidermidis4–32[4]
Gram-negative bacteria128–256[4]
Bacillus subtilis62.5[5]
Escherichia coli62.5[5]
Staphylococcus epidermidis250[5]
Shigella sonnei250[5]
Methicillin-resistant Staphylococcus aureus (MRSA)2[6]
Escherichia coli128-259[7]
Pseudomonas aeruginosa128-259[7]
This compound Pyricularia oryzae128[4]
Candida albicans128[4]
Escherichia coli>256[4]
Bacillus subtilis128[4]

Signaling Pathways and Mechanisms of Action

This compound

This compound primarily exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

citreorosein_pathway cluster_nfkb Stimuli Inflammatory Stimuli (e.g., SCF/IL-10/LPS) Akt Akt Stimuli->Akt JNK JNK Stimuli->JNK This compound This compound This compound->Akt This compound->JNK NFkB NF-κB This compound->NFkB inhibits nuclear translocation AP1 AP-1 This compound->AP1 attenuates DNA binding IKK IKK Akt->IKK cJun c-Jun JNK->cJun phosphorylates IkB IκB IKK->IkB phosphorylates COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces cJun->AP1 AP1->COX2 regulates PGD2 Prostaglandin D2 COX2->PGD2 produces aloe_emodin_pathway AloeEmodin Aloe-Emodin PI3K_Akt PI3K/Akt AloeEmodin->PI3K_Akt MAPK MAPK (ERK, p38, JNK) AloeEmodin->MAPK NFkB NF-κB AloeEmodin->NFkB Wnt_beta Wnt/β-catenin AloeEmodin->Wnt_beta p53 p53 AloeEmodin->p53 Caspases Caspases AloeEmodin->Caspases Bcl2 Bcl-2 (anti-apoptotic) AloeEmodin->Bcl2 Bax Bax (pro-apoptotic) AloeEmodin->Bax mTOR mTOR PI3K_Akt->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Wnt_beta->Proliferation p21 p21 p53->p21 CellCycle Cell Cycle Arrest (G2/M, S phase) p21->CellCycle Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycle->Proliferation mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency cell_seeding 2. Seed cells in 96-well plates (e.g., 5x10^3 cells/well) cell_culture->cell_seeding incubation1 3. Incubate for 24h (37°C, 5% CO2) to allow attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of This compound/Aloe-Emodin treatment 5. Add compounds to wells compound_prep->treatment incubation2 6. Incubate for 24-72h treatment->incubation2 add_mtt 7. Add MTT solution (5 mg/mL) to each well incubation3 8. Incubate for 4h (formation of formazan) add_mtt->incubation3 solubilize 9. Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance 10. Read absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate cell viability (%) calculate_ic50 12. Determine IC50 value calculate_viability->calculate_ic50 mic_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results inoculum_prep 1. Prepare microbial inoculum (e.g., 0.5 McFarland standard) plate_prep 3. Dispense diluted compounds into 96-well plate compound_dilution 2. Prepare serial two-fold dilutions of compounds in broth inoculation 4. Inoculate each well with the microbial suspension plate_prep->inoculation controls 5. Include positive (microbe only) and negative (broth only) controls inoculation->controls incubation 6. Incubate at 37°C for 18-24h controls->incubation read_results 7. Visually inspect for turbidity or use a plate reader determine_mic 8. MIC is the lowest concentration with no visible growth read_results->determine_mic cox2_workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis plate_setup 1. Prepare 96-well plate with - Background wells - 100% activity wells - Inhibitor wells add_reagents 2. Add assay buffer, heme, and COX-2 enzyme to appropriate wells plate_setup->add_reagents add_inhibitor 3. Add test compounds or vehicle to inhibitor and control wells add_reagents->add_inhibitor incubation1 4. Incubate for 10 min at 37°C add_inhibitor->incubation1 add_substrate 5. Initiate reaction by adding arachidonic acid incubation2 6. Incubate for 2 min at 37°C add_substrate->incubation2 stop_reaction 7. Stop reaction with saturated stannous chloride incubation2->stop_reaction quantify 8. Quantify prostaglandin PGF2α produced via ELISA read_absorbance 9. Read absorbance at 405-420 nm quantify->read_absorbance calculate_inhibition 10. Calculate percent inhibition determine_ic50 11. Determine IC50 value calculate_inhibition->determine_ic50

References

Unraveling the Therapeutic Potential of Citreorosein: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Citreorosein, a naturally occurring anthraquinone, has garnered scientific interest for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by available experimental data. While in vitro studies demonstrate promising anti-inflammatory and potential anti-cancer activities, a notable gap exists in the literature regarding its in vivo validation, making a direct correlation of its efficacy challenging at present.

In Vitro Efficacy: Unveiling the Molecular Mechanisms

This compound has demonstrated significant anti-inflammatory effects in cellular models, primarily through the modulation of key signaling pathways.

Anti-inflammatory Activity

In studies utilizing mouse bone marrow-derived mast cells (BMMCs), this compound has been shown to be a potent inhibitor of inflammatory responses. It effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is achieved through the downregulation of critical signaling cascades.

The primary mechanisms of this compound's anti-inflammatory action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By targeting these pathways, this compound prevents the translocation of key transcription factors into the nucleus, thereby halting the expression of genes responsible for driving inflammation. Specifically, it has been observed to attenuate the phosphorylation of key proteins within the MAPK pathway, such as JNK, p38, and ERK.

While the qualitative effects are well-documented, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for the inhibition of these inflammatory mediators, are not consistently reported in the available literature, which presents a limitation in directly comparing its potency across different studies.

Quantitative Data Summary

Due to the limited availability of quantitative data for this compound in the public domain, a comprehensive comparative table cannot be constructed at this time. Further research providing specific IC50 values for its anti-inflammatory and cytotoxic effects is necessary for a complete quantitative assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the efficacy of compounds like this compound.

In Vitro Methodologies

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor in response to a stimulus.

  • Cell Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

  • Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

  • Luciferase Reaction: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

  • Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activation.

MAPK Pathway Activation Analysis (Western Blotting)

This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Treatment and Lysis: Treat cells with an appropriate stimulus and/or this compound. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-JNK, anti-phospho-p38, anti-phospho-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.

In Vivo Methodologies

Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer this compound orally or via injection at various doses.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Cancer Xenograft Model (Anticancer)

This model is used to assess the ability of a compound to inhibit tumor growth in a living organism.

  • Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer this compound to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 In Vitro Anti-inflammatory Pathway of this compound Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway (JNK, p38, ERK) MAPK Pathway (JNK, p38, ERK) Inflammatory Stimuli->MAPK Pathway (JNK, p38, ERK) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway This compound This compound This compound->MAPK Pathway (JNK, p38, ERK) Inhibits This compound->NF-κB Pathway Inhibits Transcription Factors Transcription Factors MAPK Pathway (JNK, p38, ERK)->Transcription Factors NF-κB Pathway->Transcription Factors Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription Factors->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Induces G cluster_1 In Vivo Anti-inflammatory Experimental Workflow Animal Acclimatization Animal Acclimatization This compound Administration This compound Administration Animal Acclimatization->this compound Administration Carrageenan Injection Carrageenan Injection This compound Administration->Carrageenan Injection Paw Edema Development Paw Edema Development Carrageenan Injection->Paw Edema Development Paw Volume Measurement Paw Volume Measurement Paw Edema Development->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Independent Verification of Citreorosein's Effect on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of citreorosein's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct independent verification studies for this compound are not extensively available in the current literature, this document aims to offer a comprehensive overview by comparing its reported mechanism of action with that of other well-characterized NF-κB inhibitors. The information is supported by experimental data from published studies and detailed methodologies for key assays.

Overview of this compound's Action on the NF-κB Pathway

This compound, an anthraquinone found in the radix of Polygoni cuspidati, has been reported to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling cascade.[1] The proposed mechanism involves the attenuation of Mitogen-Activated Protein Kinase (MAPK) and Akt phosphorylation, which in turn leads to the inhibition of IκB kinase (IKK) phosphorylation. This prevents the degradation of the inhibitor of κB (IκB), thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[1][2]

Comparative Analysis with Other NF-κB Inhibitors

To provide a broader context for this compound's activity, this section compares it with other known inhibitors of the NF-κB pathway, including a structurally related anthraquinone, emodin, and other natural and synthetic compounds.

Data Presentation: Quantitative Comparison of NF-κB Inhibitors
CompoundChemical ClassCell TypeStimulantKey AssayIC50 / Effective ConcentrationReported Mechanism of ActionReference
This compound AnthraquinoneMouse Bone Marrow-Derived Mast Cells (BMMCs)PMA + A23187NF-κB DNA BindingNot specifiedInhibition of MAPK and Akt-mediated IKK phosphorylation.[1][Biol Pharm Bull. 2012;35(6):938-45][1]
Emodin AnthraquinoneMouse Bone Marrow-Derived Mast Cells (BMMCs)PMA + A23187NF-κB DNA BindingNot specifiedInhibition of IKK-IκBα-NF-κB pathway and MAPKs (ERK1/2, JNK, p38).[3][Molecules. 2017 Jan; 22(1): 143][3]
Quercetin FlavonoidVariousVariousMultipleVaries by studyInhibits IκB phosphorylation, NF-κB nuclear translocation, and DNA binding.[4][Global Science Books][5]
Resveratrol StilbenoidVariousVariousMultipleVaries by studyInhibits IKK activity.[MDPI]
Curcumin CurcuminoidVariousVariousMultipleVaries by studySuppresses IKK activation, IκBα phosphorylation and degradation, and p65 nuclear translocation.[6][Int J Mol Sci. 2014; 15(5): 8671–8697][6]
BAY 11-7085 SyntheticVariousTNF-αIκBα phosphorylationVaries by studyIrreversibly inhibits TNF-α-induced IκBα phosphorylation.[Santa Cruz Biotechnology][7]
PDTC SyntheticMCF7 sphere cellsEndogenousNF-κB activity5 µMInhibits NF-κB activity.[8][J Cell Mol Med. 2015; 19(2): 388–398][8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the effect of compounds on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines for studying inflammation include murine macrophage-like RAW 264.7 cells, human embryonic kidney (HEK) 293 cells, and primary cells such as bone marrow-derived mast cells (BMMCs).

  • Stimulation: To activate the NF-κB pathway, cells are typically stimulated with agents like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration before stimulation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase.

  • Procedure:

    • Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After 24-48 hours, pre-treat the cells with the test compound.

    • Stimulate the cells to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the NF-κB luciferase activity to the control luciferase activity.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of proteins like IKK, IκBα, and p65.

  • Procedure:

    • Treat and stimulate cells as described above.

    • Lyse the cells and determine protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated IKK, IκBα, p65, and total protein controls.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Electrophoretic Mobility Shift Assay (EMSA) or NF-κB p65 DNA Binding Assay

These assays determine the DNA binding activity of NF-κB.

  • Principle (EMSA): A radiolabeled or biotin-labeled DNA probe containing an NF-κB consensus binding site is incubated with nuclear extracts. If NF-κB is active and binds to the probe, the protein-DNA complex will migrate slower than the free probe on a non-denaturing polyacrylamide gel.

  • Principle (ELISA-based Assay): A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus site. Nuclear extracts are added to the wells, and the active NF-κB binds to the oligonucleotide. A primary antibody specific for the p65 subunit of NF-κB is then added, followed by a secondary HRP-conjugated antibody for colorimetric detection.

  • Procedure (General):

    • Prepare nuclear extracts from treated and stimulated cells.

    • Perform the binding reaction with the labeled probe or on the coated plate.

    • For EMSA, resolve the complexes by gel electrophoresis and visualize. For the ELISA-based assay, perform the antibody incubations and colorimetric detection.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimuli (LPS, TNF-α, PMA) receptor Receptor stimulus->receptor IKK_complex IKK Complex receptor->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation IkappaB->IkappaB NFkappaB NF-κB (p65/p50) nucleus Nucleus NFkappaB->nucleus Translocation gene_transtranscription gene_transtranscription nucleus->gene_transtranscription Induction gene_transcription Gene Transcription (Pro-inflammatory Cytokines) This compound This compound / Emodin This compound->IKK_complex Inhibits other_inhibitors Other Inhibitors (Quercetin, Resveratrol, BAY 11-7085) other_inhibitors->IKK_complex Inhibits Experimental_Workflow start Start: Cell Culture treatment Pre-treatment with This compound or Alternatives start->treatment stimulation Stimulation (e.g., LPS, TNF-α) treatment->stimulation reporter_assay NF-κB Luciferase Reporter Assay stimulation->reporter_assay western_blot Western Blot (p-IKK, p-IκBα, p-p65) stimulation->western_blot dna_binding NF-κB DNA Binding Assay (EMSA or ELISA) stimulation->dna_binding transcription_activity Measure Transcriptional Activity reporter_assay->transcription_activity protein_phosphorylation Analyze Protein Phosphorylation western_blot->protein_phosphorylation dna_binding_activity Assess DNA Binding dna_binding->dna_binding_activity

References

Safety Operating Guide

Proper Disposal Procedures for Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Citreorosein, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), it is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

This compound Properties

Key physical and chemical properties of this compound are summarized below.

PropertyValue
Physical State Solid, Powder[1][3]
Molecular Formula C₁₅H₁₀O₆[1]
Molecular Weight 286.24 g/mol [2]
Melting Point 288 °C (550.4 °F)[1][4]
Boiling Point 672.3 °C (1,242.2 °F) (Predicted)[1][3]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3]
Ecological Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[1]

Operational Disposal Protocol for this compound Waste

The primary and mandated disposal method for this compound is through a licensed chemical destruction facility or controlled incineration.[2] Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system. [1][2]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Designate separate waste streams for solid this compound waste (e.g., contaminated filter paper, unused powder) and liquid this compound waste (e.g., solutions in solvents like DMSO or acetone).

  • Select Compatible Containers:

    • Collect waste in chemically compatible containers that can be securely sealed.[5][6] Plastic containers are often preferred for general chemical waste.[7]

    • Ensure the container cap is in good condition and provides a tight seal to prevent leaks.[8]

    • Do not use containers that may react with the waste material. For instance, if the waste is dissolved in a corrosive solvent, avoid metal containers.[6]

  • Collect Waste: Place all materials contaminated with this compound into the designated hazardous waste container. Keep the container closed at all times except when adding new waste.[7][9]

Step 2: Labeling and Storage
  • Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • If in a solution, list all constituents and their approximate percentages (e.g., "this compound (~10mg/mL) in DMSO").[8]

    • The date when waste was first added.

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregate Incompatibles: Ensure that the this compound waste container is stored separately from incompatible materials, such as strong acids or bases, to prevent accidental reactions.[8]

Step 3: Disposal of Empty Containers
  • Rinsing Procedure: Any container that held pure this compound must be treated as hazardous waste. To render it non-hazardous, the container should be triple-rinsed.[2]

    • Use a small amount of a suitable solvent (like acetone) that can dissolve this compound for each rinse.

    • Collect the resulting rinsate and dispose of it as liquid hazardous waste.[9]

  • Final Disposal: Once triple-rinsed, the container is considered empty. Deface or remove all chemical labels from the container and dispose of it as regular laboratory glass or plastic waste, or as regular trash.[9]

Step 4: Arranging for Final Disposal
  • Schedule Pickup: Once the waste container is full, or if waste has been accumulated for a year, arrange for its disposal.[8]

  • Contact EH&S: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department or equivalent authority.[5][7]

  • Professional Disposal: EH&S will then transport the waste to a licensed chemical destruction plant for final disposal via controlled incineration with flue gas scrubbing, which is the recommended method.[2]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the safe disposal of this compound waste from the point of generation to final pickup.

G cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generation (Solid or Liquid this compound) B Select Appropriate & Compatible Waste Container A->B C Affix 'Hazardous Waste' Label & List All Contents B->C D Add Waste to Container C->D E Keep Container Securely Closed in Satellite Accumulation Area D->E F Container Full? E->F F->D No G Submit Waste Pickup Request to EH&S F->G Yes H EH&S Collects Waste for Licensed Disposal/Incineration G->H

Caption: Workflow for this compound Hazardous Waste Disposal.

References

Essential Safety and Operational Guidance for Handling Citreorosein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of chemical compounds like Citreorosein.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Equipment Specification Purpose
Hand Protection Nitrile gloves are a suitable initial choice. Consider double-gloving for added protection.[1]Prevents direct skin contact with the chemical.[2]
Eye Protection Chemical splash goggles or a full-face shield should be worn at all times.[2][3]Protects eyes from splashes, and a face shield also protects the face.[4]
Body Protection A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.[5]Protects skin and clothing from spills and splashes.[6]
Respiratory Protection When handling the powder form, work in a certified chemical fume hood.[6][7] If a fume hood is not available, a properly fitted N95 respirator or higher may be necessary to prevent inhalation of airborne particles.[1][4]Minimizes the risk of inhaling the chemical, which could be toxic.[2]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, must be worn.[2][7]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation and Pre-Handling:

  • Consult a Safety Data Sheet (SDS): If available, thoroughly review the SDS for specific hazards and handling instructions.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7] Confirm that the fume hood is functioning correctly.[7]

  • Assemble Materials: Have all necessary equipment, including the chemical, solvents, and waste containers, within the work area to minimize movement.

  • Emergency Equipment: Verify the location and functionality of the nearest emergency shower and eyewash station.[8][9] Ensure a spill kit is readily accessible.[10]

2. Handling the Chemical:

  • Donning PPE: Put on all required PPE before entering the designated handling area.[3]

  • Transferring the Chemical: When weighing or transferring the solid powder, do so within a fume hood to contain any dust.[6] Use dedicated spatulas and weighing boats.

  • Solution Preparation: If preparing a solution, add the chemical slowly to the solvent. If working with acids, always add acid to water.[10]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[10] Never wear gloves outside of the laboratory.[11]

3. Post-Handling and Cleanup:

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands with soap and water immediately after removing PPE.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing boats, and pipette tips, should be considered hazardous waste.[12] Keep solid and liquid waste in separate, clearly labeled containers.[13]

  • Container Labeling: All waste containers must be clearly labeled with the chemical name and any associated hazard warnings.[13][14][15]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area.[16] Ensure containers are compatible with the waste they hold and are kept closed.[13]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.[12] Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's safety office for specific, neutralized aqueous waste.[17][18]

  • Empty Containers: Empty containers that held the chemical may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[12][18]

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Chemical prep_ppe->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Experiment handle_transfer->handle_monitor cleanup_decon Decontaminate Work Area & Equipment handle_monitor->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

General workflow for safe chemical handling.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citreorosein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。